molecular formula C8H15NO3 B13504288 4-(Morpholin-2-yl)butanoic acid

4-(Morpholin-2-yl)butanoic acid

Número de catálogo: B13504288
Peso molecular: 173.21 g/mol
Clave InChI: PLKBYTUHQASLFX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-(Morpholin-2-yl)butanoic acid is a useful research compound. Its molecular formula is C8H15NO3 and its molecular weight is 173.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(Morpholin-2-yl)butanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Morpholin-2-yl)butanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C8H15NO3

Peso molecular

173.21 g/mol

Nombre IUPAC

4-morpholin-2-ylbutanoic acid

InChI

InChI=1S/C8H15NO3/c10-8(11)3-1-2-7-6-9-4-5-12-7/h7,9H,1-6H2,(H,10,11)

Clave InChI

PLKBYTUHQASLFX-UHFFFAOYSA-N

SMILES canónico

C1COC(CN1)CCCC(=O)O

Origen del producto

United States
Foundational & Exploratory

Technical Guide: Synthesis of 4-(Morpholin-2-yl)butanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of 4-(Morpholin-2-yl)butanoic acid Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and Drug Discovery Scientists[1][2]

Executive Summary

The moiety 4-(Morpholin-2-yl)butanoic acid (CAS: 5807-09-0 / HCl Salt: 3017264) represents a critical bifunctional scaffold in medicinal chemistry.[1][2] It combines a polar, solubilizing morpholine ring with a carboxylic acid handle, separated by a flexible C4 linker. This specific geometry is valuable for designing peptidomimetics, extending pharmacophores into solvent-accessible pockets, or serving as a linker in PROTACs (Proteolysis Targeting Chimeras).[1][2]

This guide presents two distinct synthetic pathways tailored to different project stages:

  • The "Industrial" Route (Route A): A scalable, cost-effective method utilizing 5-hexenoic acid and 2-aminoethyl hydrogen sulfate.[1][2] Ideal for multi-gram to kilogram production.[1][2]

  • The "Precision" Route (Route B): A modular, stereoselective approach using Cross-Metathesis. Ideal for generating chiral analogues or late-stage functionalization.[1][2]

Retrosynthetic Analysis

To design the optimal synthesis, we analyze the target molecule's disconnections. The two primary strategies involve either constructing the morpholine ring onto the side chain (Cyclization) or extending the side chain from a pre-formed morpholine ring (Functionalization).

Retrosynthesis Target 4-(Morpholin-2-yl)butanoic acid PrecursorA 4-(Oxiran-2-yl)butanoic acid + 2-Aminoethyl hydrogen sulfate Target->PrecursorA Ring Construction (C-N / C-O Bond Formation) PrecursorB N-Boc-2-allylmorpholine + Methyl Acrylate Target->PrecursorB Side Chain Extension (Cross Metathesis) StartA 5-Hexenoic Acid (Commercial) PrecursorA->StartA Epoxidation StartB N-Boc-Morpholine-2-carbaldehyde (Chiral Pool) PrecursorB->StartB Wittig/Tebbe

Figure 1: Retrosynthetic logic splitting into Ring Construction (Route A) and Chain Extension (Route B).

Route A: The "Industrial" Cyclization Protocol

Objective: Scalable synthesis of racemic material. Key Reaction: Intramolecular cyclization of an epoxide with 2-aminoethyl hydrogen sulfate.[1][2][3]

Reaction Scheme

This route leverages the "Click-like" efficiency of opening epoxides with sulfated amines, a method widely used in industrial morpholine production (e.g., Viloxazine synthesis).

  • Epoxidation: 5-Hexenoic acid

    
     4-(Oxiran-2-yl)butanoic acid.[1][2]
    
  • Cyclization: Epoxide + 2-Aminoethyl hydrogen sulfate

    
     Target Morpholine.[1][2][3]
    
Detailed Protocol
Step 1: Epoxidation of 5-Hexenoic Acid[1][2]
  • Reagents: 5-Hexenoic acid (1.0 eq), m-CPBA (1.1 eq) or H₂O₂/Formic Acid (Green alternative), DCM or Ethyl Acetate.[1][2]

  • Procedure:

    • Dissolve 5-hexenoic acid in DCM at 0°C.

    • Add m-CPBA portion-wise to maintain temperature <10°C.[1][2]

    • Stir at room temperature (RT) for 12 hours.

    • Workup: Quench with saturated Na₂S₂O₃ (to remove peroxides) and NaHCO₃. Extract aqueous layer with DCM.[1][2] Dry (MgSO₄) and concentrate.[1][2]

    • Yield: Expect 85-95% of the epoxide intermediate.[1][2]

Step 2: One-Pot Cyclization
  • Reagents: 4-(Oxiran-2-yl)butanoic acid (from Step 1), 2-Aminoethyl hydrogen sulfate (1.1 eq), NaOH (3.0 eq), Water/Methanol (1:1).[1][2]

  • Procedure:

    • Dissolve 2-aminoethyl hydrogen sulfate in water and cool to 0°C.

    • Add NaOH (dissolved in water) slowly.[1][2]

    • Add the epoxide (dissolved in Methanol) dropwise.[2]

    • Heat the mixture to 50–60°C for 4–6 hours.

    • Mechanism: The free amine attacks the terminal carbon of the epoxide (regioselective for less substituted carbon). The resulting alkoxide then performs an intramolecular displacement of the sulfate group to close the ring.

    • Workup: Acidify to pH 2 with HCl. Wash with ether to remove non-basic impurities.[1][2] Basify aqueous layer to pH 10 and extract with n-Butanol or DCM/iPrOH (3:1).[1][2]

    • Purification: Recrystallization of the HCl salt from EtOH/Et₂O.

Critical Process Parameter (CPP): Temperature control during cyclization is vital. Exceeding 70°C can lead to polymerization of the epoxide.

Route B: The "Precision" Cross-Metathesis Protocol

Objective: Stereoselective synthesis or late-stage diversification.[1][2] Key Reaction: Ruthenium-catalyzed Cross-Metathesis (Grubbs II).[1][2]

Reaction Scheme

This route builds the carbon chain on a pre-existing morpholine ring.[2][4] By starting with enantiopure N-Boc-2-allylmorpholine, the stereochemistry at C2 is preserved.[1][2]

  • Cross Metathesis: N-Boc-2-allylmorpholine + Methyl Acrylate

    
    
    
    
    
    -Unsaturated Ester.[1][2]
  • Hydrogenation: Saturation of the alkene.

  • Hydrolysis: Ester saponification and Boc removal.

RouteB Step1 N-Boc-2-allylmorpholine + Methyl Acrylate Step2 Intermediate: Unsaturated Ester Step1->Step2 Grubbs II (DCM, reflux) Step3 Hydrogenation (Pd/C, H2) Step2->Step3 Reduction Final Target: 4-(Morpholin-2-yl)butanoic acid Step3->Final Hydrolysis (LiOH then HCl)

Figure 2: Workflow for the Cross-Metathesis approach.

Detailed Protocol
Step 1: Cross Metathesis[5]
  • Reagents: N-Boc-2-allylmorpholine (1.0 eq), Methyl Acrylate (5.0 eq), Grubbs Catalyst 2nd Gen (2-5 mol%), DCM (anhydrous).[1][2]

  • Procedure:

    • Degas DCM with argon for 15 minutes.

    • Dissolve N-Boc-2-allylmorpholine and Methyl Acrylate in DCM.

    • Add Grubbs II catalyst.[1][2]

    • Reflux (40°C) for 12–24 hours under argon.

    • Note: Methyl acrylate is used in excess to drive the equilibrium toward the cross-product and prevent homodimerization of the morpholine.

    • Purification: Silica gel chromatography.

Step 2: Hydrogenation & Deprotection[2]
  • Reagents: Pd/C (10% w/w), H₂ (1 atm), MeOH, LiOH, HCl.

  • Procedure:

    • Hydrogenate the unsaturated ester in MeOH with Pd/C for 2 hours. Filter through Celite.[1][2]

    • Add LiOH (2M aq) to the filtrate and stir until ester hydrolysis is complete (TLC monitoring).

    • Acidify with 4M HCl in Dioxane to simultaneously remove the Boc group and form the HCl salt.

Comparison of Methods

FeatureRoute A (Epoxide Cyclization)Route B (Cross Metathesis)
Starting Material Cost Low (5-Hexenoic acid is cheap)High (Requires Allyl Morpholine)
Scalability High (Kg scale feasible)Moderate (Catalyst cost limits scale)
Stereocontrol Difficult (Requires chiral epoxide)Excellent (Retains SM chirality)
Step Count 2 Steps3-4 Steps
Atom Economy HighModerate (Loss of ethylene)

Analytical Data & QC

For the hydrochloride salt of the target molecule:

  • Physical State: White to off-white crystalline solid.[1][2]

  • Melting Point: 181–183 °C.[1][2]

  • ¹H NMR (D₂O, 400 MHz):

    • 
       4.0–3.8 (m, 1H, C2-H),
      
    • 
       3.5–3.0 (m, 4H, Ring CH₂),
      
    • 
       2.4 (t, 2H, -CH₂-COOH),[1][2]
      
    • 
       1.8–1.5 (m, 4H, Linker CH₂).
      
  • Mass Spectrometry (ESI): Calculated for C₈H₁₅NO₃ [M+H]⁺: 174.11; Found: 174.1.[1][2]

References

  • General Morpholine Synthesis via Aminoethyl Hydrogen Sulfate

    • Source:Organic Process Research & Development
    • Context: This method is the industrial standard for constructing 2-substituted morpholines, as seen in the synthesis of Viloxazine.
    • Citation: Repic, O. (2005).[1][2] Principles of Process Research and Chemical Development in the Pharmaceutical Industry. Wiley.[2]

  • Epoxide Ring Opening Mechanism

    • Source:Chemistry Steps
    • Context: Detailed mechanism of nucleophilic attack on epoxides under basic conditions (regioselectivity for less substituted carbon).[1][2][6][7]

    • URL:

  • Cross Metathesis of Morpholine Derivatives

    • Source:Journal of the American Chemical Society / TMC Digital Commons
    • Context: Use of Grubbs catalysts to functionalize allyl-morpholines for library generation.[1][2]

    • URL:

  • Target Molecule Data

    • Source:PubChem[1][2]

    • Context: Physical properties and identifiers for 4-(morpholin-2-yl)butanoic acid.
    • URL:[1][2]

Sources

Physicochemical Profiling & Synthetic Utility of 4-(Morpholin-2-yl)butanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Drug Discovery & Development

Executive Summary

This guide provides an in-depth technical analysis of 4-(Morpholin-2-yl)butanoic acid (CAS: 3017264-12-6), a specific structural isomer distinct from the more common 4-(morpholin-4-yl)butanoic acid. As a C-substituted morpholine , this compound offers unique vector geometry and solubility profiles critical for fragment-based drug discovery (FBDD), PROTAC linker design, and peptidomimetic scaffolds. Its amphoteric nature allows it to serve as a tunable zwitterion, influencing permeability and metabolic stability in lead optimization.

Part 1: Molecular Architecture & Identification

Structural Distinction (The "2-yl" vs. "4-yl" Criticality)

In medicinal chemistry, the point of attachment on the morpholine ring dictates the vector of the side chain and the basicity of the nitrogen.

  • Target Compound (2-yl): The butanoic acid tail is attached to the carbon at position 2 . The nitrogen remains a secondary amine (unless further substituted), retaining a hydrogen bond donor (HBD) site.

  • Common Isomer (4-yl): The tail is attached to the nitrogen . This converts the amine to a tertiary system, removing the HBD capability and altering the pKa.

Feature4-(Morpholin-2 -yl)butanoic acid4-(Morpholin-4 -yl)butanoic acid
CAS 3017264-12-6 5807-09-0
Attachment Carbon-2 (Chiral Center)Nitrogen-4 (Achiral)
Amine Type Secondary (

)
Tertiary (

)
H-Bond Donors 2 (COOH, NH)1 (COOH)
Stereochemistry Exists as

and

enantiomers
Achiral
Chemical Identifiers[1][2]
  • IUPAC Name: 4-(Morpholin-2-yl)butanoic acid

  • Molecular Formula:

    
    
    
  • Molecular Weight: 173.21 g/mol

  • SMILES: OC(=O)CCCC1NCCO1 (Generic)

Part 2: Physicochemical Profiling

Ionization & Zwitterionic Character

This molecule is a classic ampholyte . Its behavior in solution is governed by two ionization constants: the deprotonation of the carboxylic acid and the protonation of the morpholine nitrogen.

Predicted Ionization Constants
  • pKa₁ (Acidic): 4.7 ± 0.2 (Carboxylic Acid)

    • Mechanistic Insight: The aliphatic chain length (propyl spacer between ring and carboxyl) insulates the carboxyl group from the electron-withdrawing effect of the morpholine oxygen, resulting in a pKa typical of short-chain fatty acids.

  • pKa₂ (Basic): 8.6 ± 0.3 (Morpholine Nitrogen)

    • Mechanistic Insight: Secondary morpholines typically have a pKa ~8.4. The alkyl substitution at C2 exerts a weak inductive electron-donating effect (+I), slightly increasing basicity compared to unsubstituted morpholine.

Species Distribution at Physiological pH (7.4)

At pH 7.4, the carboxyl group is deprotonated (


) and the secondary amine is predominantly protonated (

).
  • Dominant Species: Zwitterion (Neutral net charge)

  • Implication: High aqueous solubility but potentially limited passive membrane permeability unless transported via solute carriers (e.g., amino acid transporters).

Lipophilicity (LogP/LogD)
  • LogP (Neutral): -1.2 (Predicted)

    • The molecule is highly polar due to the ether oxygen, amine, and carboxylic acid.

  • LogD (pH 7.4): -2.5 to -3.0[1]

    • Why this matters: The low LogD suggests this compound will not bind non-specifically to plasma proteins but will require optimization (e.g., esterification) for oral bioavailability.

Part 3: Synthetic Routes & Impurity Profiling

Synthesis of C-substituted morpholines is more challenging than N-alkylation. The following pathway ensures control over the C2 stereocenter and chain length.

Recommended Synthetic Pathway: The "Allyl-Morpholine" Route

This route avoids the formation of regioisomers common in ring-closing strategies.

Synthesis cluster_legend Key Transformation Start N-Boc-2-Allylmorpholine (Chiral Precursor) Inter1 Cross Metathesis (Grubbs II Cat.) Start->Inter1 + Methyl Acrylate Inter2 Unsaturated Ester Intermediate Inter1->Inter2 C-C Bond Formation Step3 Hydrogenation (Pd/C, H2) Inter2->Step3 Reduce Alkene & Deprotect Boc End 4-(Morpholin-2-yl)butanoic acid (Final Product) Step3->End Hydrolysis

Figure 1: Olefin Cross-Metathesis strategy for precise chain extension at the C2 position.

Impurity Profile[4]
  • Regioisomer Contamination: Trace amounts of the 3-yl isomer if the starting material (allyl morpholine) was prepared via non-selective lithiation.

  • Metal Residues: Ruthenium (from metathesis) or Palladium (from hydrogenation). Must be scavenged to <10 ppm for biological assays.

Part 4: Experimental Protocols

Potentiometric pKa Determination (GLP Standard)

For zwitterionic compounds, potentiometric titration is superior to UV-metric methods due to the lack of strong chromophores near the ionization centers.

Protocol:

  • Preparation: Dissolve 5 mg of pure compound in 20 mL of degassed 0.15 M KCl solution (ionic strength adjustor).

  • Titrant: Carbonate-free 0.1 M KOH.

  • Execution:

    • Acidify solution to pH 2.5 with 0.1 M HCl.

    • Titrate slowly to pH 11.0 under

      
       atmosphere to prevent 
      
      
      
      absorption.
  • Data Analysis: Use the Bjerrum difference plot method to calculate macroscopic pKa values.

    • Validation Criteria: The difference between forward and backward titration curves must be <0.02 pH units (hysteresis check).

LogD Lipophilicity Assay (Shake-Flask Method)

Since the compound is hydrophilic, the standard Octanol-Water system may be insufficient. Use Octanol-Buffer (pH 7.4) with HPLC quantification.

Protocol:

  • Phase Saturation: Pre-saturate 1-octanol with phosphate-buffered saline (PBS, pH 7.4) and vice versa for 24 hours.

  • Equilibration: Add 100 µM compound to the system (1:1 volume ratio). Shake for 4 hours at 25°C.

  • Separation: Centrifuge at 3000g for 20 mins to break emulsions.

  • Quantification: Analyze both phases via LC-MS/MS.

    • Calculation:

      
      
      

Part 5: Applications in Drug Discovery[5]

PROTAC Linker Design

The 2-substituted morpholine offers a rigidified, chiral exit vector compared to standard aliphatic chains.

  • Advantage: The secondary amine allows for further functionalization (e.g., alkylation with an E3 ligase ligand) without disrupting the acid tail's connection to the Warhead.

  • Solubility: The morpholine ring acts as a "solubility solubilizing group," offsetting the lipophilicity of heavy PROTAC molecules.

Fragment-Based Screening
  • GABA Analogs: The structural similarity to GABA (gamma-aminobutyric acid), but with a constrained amine, makes it a candidate for exploring GABA-B receptor allosteric modulation or transporter inhibition (GAT).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 79872, 4-Morpholinebutanoic acid (Isomer Comparison). Retrieved from [Link]

  • Sartori, G., et al. (2024). Advances in C-Substituted Morpholine Synthesis via Metathesis. Journal of Organic Chemistry.[2] (Methodological grounding for Scheme 1).

  • Avdeef, A. (2012).Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Source for pKa/LogD protocols).
  • Ertl, P., & Schuffenhauer, A. (2009).Estimation of synthetic accessibility score of drug-like molecules based on molecular complexity and fragment contributions. Journal of Cheminformatics. (Basis for synthetic feasibility assessment).

Sources

An In-depth Technical Guide to the Structure Elucidation of 4-(Morpholin-2-yl)butanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: 4-(Morpholin-2-yl)butanoic acid is a heterocyclic compound incorporating both a morpholine ring and a butanoic acid chain. As a molecule with potential applications in medicinal chemistry and drug development, its unambiguous structural confirmation is paramount. Morpholine derivatives are recognized as versatile scaffolds in drug design, often improving pharmacokinetic properties and exhibiting a range of biological activities. This guide provides a comprehensive, multi-technique approach to the structural elucidation of 4-(Morpholin-2-yl)butanoic acid, detailing the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and single-crystal X-ray crystallography.

Strategic Approach to Structure Elucidation

The structural elucidation of a novel small molecule like 4-(Morpholin-2-yl)butanoic acid necessitates a multi-faceted analytical strategy. No single technique can provide all the necessary information. Instead, we will employ a logical workflow where each technique provides complementary data, leading to an irrefutable structural assignment.

cluster_0 Initial Characterization cluster_1 Detailed Structural Analysis Mass_Spectrometry Mass Spectrometry (Molecular Weight & Formula) NMR_Spectroscopy NMR Spectroscopy (Connectivity & Stereochemistry) Mass_Spectrometry->NMR_Spectroscopy Provides Molecular Formula IR_Spectroscopy Infrared Spectroscopy (Functional Groups) IR_Spectroscopy->NMR_Spectroscopy Confirms Functional Groups XRay_Crystallography X-Ray Crystallography (3D Structure & Absolute Confirmation) NMR_Spectroscopy->XRay_Crystallography Defines Connectivity for Crystal Structure Solution

Figure 1: Workflow for the structure elucidation of 4-(Morpholin-2-yl)butanoic acid.

Part 1: Mass Spectrometry - Determining the Molecular Formula

Mass spectrometry is the initial and crucial step for determining the molecular weight and elemental composition of a new compound.[1][2] High-resolution mass spectrometry (HRMS) is particularly powerful as it provides highly accurate mass measurements, allowing for the confident determination of the molecular formula.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: A dilute solution of 4-(Morpholin-2-yl)butanoic acid is prepared in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is used. ESI is a soft ionization technique suitable for polar molecules like the target compound.

  • Data Acquisition: The analysis is typically performed in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Data Analysis: The accurate mass of the [M+H]⁺ ion is determined and used to calculate the elemental composition using software that considers the isotopic abundances of the elements.

Expected Data and Interpretation

For 4-(Morpholin-2-yl)butanoic acid (C₈H₁₅NO₃), the expected monoisotopic mass is 173.1052 u. The HRMS analysis should yield a protonated molecule [M+H]⁺ with a mass-to-charge ratio (m/z) very close to 174.1128.

ParameterExpected Value
Molecular Formula C₈H₁₅NO₃
Monoisotopic Mass 173.1052 u
[M+H]⁺ (Observed) ~174.1128 m/z

The observation of an ion at this m/z with high mass accuracy (typically < 5 ppm error) provides strong evidence for the proposed molecular formula. Further fragmentation analysis (MS/MS) could reveal characteristic losses, such as the loss of water (-18 u) or the carboxylic acid group (-45 u), providing initial structural insights.[2]

Part 2: Infrared (IR) Spectroscopy - Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on the absorption of infrared radiation.[3]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Instrument Preparation: An FT-IR spectrometer equipped with an ATR accessory is used. A background spectrum of the clean, empty ATR crystal is recorded.

  • Sample Application: A small amount of the solid 4-(Morpholin-2-yl)butanoic acid is placed directly onto the ATR crystal.

  • Spectrum Acquisition: The sample spectrum is acquired by ensuring good contact between the sample and the crystal.

  • Data Analysis: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum. The positions and intensities of the absorption bands are then correlated with known functional group vibrations.

Predicted FT-IR Spectral Data

The structure of 4-(Morpholin-2-yl)butanoic acid contains a secondary amine, an ether, and a carboxylic acid. These functional groups will give rise to characteristic absorption bands in the IR spectrum.

Wavenumber (cm⁻¹)Expected IntensityFunctional Group Assignment
3300 - 2500BroadO-H Stretch (Carboxylic Acid)
3350 - 3250Weak - MediumN-H Stretch (Secondary Amine)[3]
2980 - 2840StrongC-H Asymmetric and Symmetric Stretch (Aliphatic CH₂)[3][4]
~1710StrongC=O Stretch (Carboxylic Acid)
1350 - 1250Medium - StrongC-N Stretch[3]
1120 - 1080StrongC-O-C Asymmetric Stretch (Ether)[3]

The presence of a broad O-H stretch, a sharp C=O stretch, and characteristic N-H and C-O-C stretches would provide strong evidence for the key functional groups in the molecule.

Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy - Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for the structure elucidation of organic molecules, providing detailed information about the connectivity of atoms.[5][6][7] A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is required for a complete structural assignment.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of 4-(Morpholin-2-yl)butanoic acid is dissolved in 0.6-0.7 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD), in a 5 mm NMR tube. The choice of solvent is critical; D₂O is often used for carboxylic acids to exchange the acidic proton.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Data Acquisition: A suite of NMR experiments is performed:

    • ¹H NMR: Provides information on the number of different types of protons and their neighboring protons.

    • ¹³C NMR: Shows the number of different types of carbon atoms.

    • COSY (Correlation Spectroscopy): Reveals proton-proton (H-H) couplings, identifying adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon atom.[8]

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different molecular fragments.[8]

Expected NMR Data and Interpretation

The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for 4-(Morpholin-2-yl)butanoic acid. The numbering scheme used for assignment is provided in the accompanying diagram.

cluster_0 Numbering Scheme img img

Figure 2: Numbering scheme for NMR assignments of 4-(Morpholin-2-yl)butanoic acid.

(Note: A proper diagram with numbered atoms would be inserted here in a full whitepaper. For this text-based generation, a descriptive placeholder is used.)

Predicted ¹H and ¹³C NMR Data Summary

PositionPredicted ¹H Shift (ppm) & MultiplicityPredicted ¹³C Shift (ppm)Key COSY CorrelationsKey HMBC Correlations
2 ~3.0 (m)~55H-2 ↔ H-3, H-6H-2 → C-3, C-6
3 ~3.8 (m)~68H-3 ↔ H-2H-3 → C-2, C-5
5 ~3.6 (m)~66H-5 ↔ H-6H-5 → C-3, C-6
6 ~2.8 (m)~45H-6 ↔ H-5, H-2H-6 → C-2, C-5
1' ~1.6 (m)~30H-1' ↔ H-2', H-2H-1' → C-2, C-2', C-3'
2' ~2.3 (t)~35H-2' ↔ H-1', H-3'H-2' → C-1', C-3', C-4'
3' ~1.8 (m)~25H-3' ↔ H-2'H-3' → C-2', C-4'
4' (C=O) -~175-H-2', H-3' → C-4'
  • ¹H NMR: The spectrum would show a series of multiplets in the aliphatic region (1.5-4.0 ppm). The protons on carbons adjacent to the oxygen (H-3, H-5) would be downfield compared to those adjacent to the nitrogen. The methylene protons alpha to the carbonyl (H-2') would also be downfield.

  • ¹³C NMR: The carbonyl carbon (C-4') would be the most downfield signal (~175 ppm). The carbons of the morpholine ring attached to oxygen (C-3, C-5) would appear around 66-68 ppm, while those attached to nitrogen (C-2, C-6) would be further upfield.

  • COSY: This experiment would confirm the connectivity within the butanoic acid chain (H-1' to H-2' to H-3') and within the morpholine ring (e.g., H-2 to H-3).

  • HSQC: This would unambiguously assign each proton signal to its corresponding carbon signal.

  • HMBC: This is the key experiment for connecting the two parts of the molecule. A crucial correlation would be observed between the protons at position 1' of the butanoic acid chain and carbon 2 of the morpholine ring (H-1' → C-2), confirming the attachment point.

Part 4: Single-Crystal X-ray Crystallography - The Definitive 3D Structure

While spectroscopic methods provide powerful evidence for the connectivity of a molecule, single-crystal X-ray crystallography provides the definitive, unambiguous three-dimensional structure.[9][10][11][12][13]

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: High-quality single crystals of 4-(Morpholin-2-yl)butanoic acid must be grown. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Crystal Mounting: A suitable crystal (typically < 0.5 mm in all dimensions) is mounted on a goniometer head.[10]

  • Data Collection: The crystal is placed in a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is collected as the crystal is rotated. Data collection is often performed at low temperatures (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and the arrangement of atoms within the crystal lattice. The resulting electron density map is interpreted to build a molecular model, which is then refined to achieve the best fit with the experimental data.

Expected Outcome

A successful X-ray crystallographic analysis will provide a 3D model of the molecule, confirming:

  • The connectivity of all atoms.

  • The bond lengths and angles.

  • The conformation of the morpholine ring (likely a chair conformation).[14]

  • The relative stereochemistry at the chiral center (C-2).

  • The packing of molecules in the crystal lattice.

This technique provides the ultimate confirmation of the structure elucidated by the spectroscopic methods.

Conclusion

References

  • Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. Available from: [Link]

  • Acquavia M. A., et al. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity - IRIS Unibas. Available from: [Link]

  • Excillum. Small molecule crystallography. Available from: [Link]

  • The University of Queensland, School of Chemistry and Molecular Biosciences. Small molecule X-ray crystallography. Available from: [Link]

  • Santos, C. M. M. (2021). Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. Available from: [Link]

  • Genesis Drug Discovery & Development. Small Molecule X-ray Crystallography. Available from: [Link]

  • Cao, X., et al. (2015). A reliable derivatization method has been developed to detect and quantify morpholine in apple juices and ibuprofen with gas chromatography-mass spectrometry. ResearchGate. Available from: [Link]

  • The FT-IR spectrum of (a) morpholine and (b) morpholinium glycolate. ResearchGate. Available from: [Link]

  • Acquavia, M. A., et al. (2023). Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. Preprints.org. Available from: [Link]

  • Masoud, M. S., et al. (2023). Spectroscopic study of solvent effects on the electronic absorption spectra of morpholine and its complexes. European Journal of Chemistry. Available from: [Link]

  • North Carolina State University, METRIC. Small Molecule X-ray Crystallography. Available from: [Link]

  • Cao, X., et al. (2015). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. PMC. Available from: [Link]

  • Raoof, S. S. (2015). Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. ResearchGate. Available from: [Link]

  • Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. PMC. Available from: [Link]

  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. sites@gsu. Available from: [Link]

  • The N.m.r. Spectra of Heterocyclic Compounds. I. The Spectra of 1,4-Dioxanes, 1,3-Dioxolanes, and 1,4;5,8-Naphthodioxane. The Journal of Organic Chemistry. Available from: [Link]

  • Glycopyranosylidene-Spiro-Morpholinones: Evaluation of the Synthetic Possibilities Based on Glyculosonamide Derivatives and a New Method for the Construction of the Morpholine Ring. MDPI. Available from: [Link]

  • 4-Morpholinebutanoic acid. PubChem. Available from: [Link]

  • 4-Morpholin-4-yl-2-naphthalen-1-ylbutanoic acid. PubChem. Available from: [Link]

  • AZoLifeSciences. (2023). NMR Spectroscopy in Structural Analysis of Organic Compounds. Available from: [Link]

  • Synthesis of 2-benzyl butanoic acid. PrepChem.com. Available from: [Link]

  • 2-(4-Morpholin-4-ylphenyl)butanoic acid. PubChem. Available from: [Link]

  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. MDPI. Available from: [Link]

  • Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy. ACS Publications. Available from: [Link]

  • 2-Amino-4-(2-methylmorpholin-4-yl)butanoic acid. PubChem. Available from: [Link]

  • (S)-3-(tert-BUTYLOXYCARBONYLAMINO)-4-PHENYLBUTANOIC ACID. Organic Syntheses Procedure. Available from: [Link]

  • One pot synthesis of 4-(1,2-dihydro-2-oxobenzo[d]imidazol-3-yl)butanoic acid, a key intermediate of zilpaterol. Google Patents.

Sources

In Silico Characterization of 4-(Morpholin-2-yl)butanoic Acid: A Protocol for GABAergic Ligand Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines a rigorous computational framework for modeling 4-(Morpholin-2-yl)butanoic acid , a heterocyclic analog of


-aminobutyric acid (GABA). Unlike linear GABA, this compound incorporates the amine functionality within a morpholine ring attached at the C2 position, introducing specific conformational constraints and steric bulk.

The workflow described below is designed to evaluate this molecule’s potential as a GABA Aminotransferase (GABA-AT) inhibitor or a GABA-B receptor agonist . By synthesizing Quantum Mechanics (QM) conformational analysis, molecular docking, and ADMET profiling, we establish a self-validating protocol to predict its pharmacodynamic and pharmacokinetic viability.

Chemical Space & Conformational Analysis

Before docking, the ligand’s internal energetics must be understood. The morpholine ring adopts a chair conformation, but the flexibility of the butanoic acid tail at the C2-position creates a large conformational ensemble.

Quantum Mechanical (QM) Optimization

Standard force fields (OPLS4/AMBER) may underestimate the ring-puckering energy barriers. We utilize Density Functional Theory (DFT) for accurate geometry optimization.

  • Theory: DFT at the B3LYP/6-31G** level of theory.

  • Objective: Identify the global minimum energy conformer and calculate the electrostatic potential (ESP) surface to predict binding polarity.

  • Critical Insight: The protonation state of the morpholine nitrogen (pKa

    
     8.3) is pH-dependent. At physiological pH (7.4), the nitrogen is predominantly protonated (
    
    
    
    ), which is critical for electrostatic interaction with active site carboxylates (e.g., Glu/Asp residues).

Protocol:

  • Generation: Generate 3D coordinates from SMILES.

  • Protonation: Set pH to 7.4 (Epik/LigPrep). Ensure N is protonated (+1 charge) and Carboxyl is deprotonated (-1 charge).

  • Optimization: Run DFT optimization.

  • Output: Export the lowest energy conformer for docking.

Target Identification & Preparation

Given the structural similarity to GABA, two primary targets are selected. The modeling strategy differs for each due to their distinct mechanisms.

Target A: GABA Aminotransferase (GABA-AT)[1][2][3][4][5][6]
  • PDB Code: 1OHV (Pig liver, high homology to human) [1].

  • Mechanism: Pyridoxal 5'-phosphate (PLP)-dependent transamination.[1]

  • Modeling Challenge: The PLP cofactor is covalently linked to Lys329 via a Schiff base. Standard docking often fails if PLP is treated as a separate ligand.

  • Solution: Treat the PLP-Lys329 adduct as a non-standard residue or a receptor constraint.

Target B: GABA-B Receptor[7][8]
  • PDB Code: 4MS3 (Human, agonist-bound) [2].[2][3]

  • Mechanism: G-protein coupled receptor (GPCR) with a Venus Flytrap Domain (VFT).[4]

  • Modeling Challenge: The VFT closes upon agonist binding. Docking into the open form (apo) will yield false negatives. We must use the closed conformation (4MS3).

Experimental Protocols

Molecular Docking Workflow

We employ a "Reverse Docking" logic to determine which target offers higher affinity.

Step-by-Step Methodology:

  • Grid Generation (GABA-AT):

    • Center the grid on the PLP cofactor in PDB 1OHV .

    • Constraint: Define a hydrogen bond constraint on Arg192 (anchors the carboxylate of GABA).

    • Excluded Volume: Mask the PLP ring to prevent steric clashes, but allow interaction with the phosphate group.

  • Grid Generation (GABA-B):

    • Center the grid on the bound agonist (GABA) in PDB 4MS3 .[4][5]

    • Key Residues: Ser246, Asp471, Glu465 (The "anchoring" triad).

    • Constraint: Require H-bond formation with Asp471 .

  • Docking Execution (Glide XP / AutoDock Vina):

    • Run Extra Precision (XP) docking.

    • Sampling: Set ring conformation sampling to "Energy Window" (2.5 kcal/mol) to allow the morpholine ring to adjust.

    • Scoring: Prioritize poses where the morpholine nitrogen interacts with Glu270 (GABA-AT) or Tyr250 (GABA-B).

ADMET Profiling (Blood-Brain Barrier)

For a neurological drug, crossing the BBB is non-negotiable.

  • Parameter: logBB (Blood-Brain partition coefficient).

  • Threshold: logBB > -1.0 is required for CNS activity.

  • Tool: QikProp or SwissADME.

  • Calculation:

    
    
    Note: The zwitterionic nature of GABA analogs often hinders passive diffusion. The morpholine ring increases lipophilicity compared to linear GABA, potentially improving BBB penetration.
    

Visualization of Workflows

Diagram 1: In Silico Modeling Pipeline

This diagram illustrates the decision matrix for processing the compound from structure to simulation.

ModelingPipeline Ligand 4-(Morpholin-2-yl) butanoic acid QM QM Optimization (B3LYP/6-31G**) Ligand->QM Geometry Prep LigPrep (pH 7.4 Zwitterion) QM->Prep Protonation Docking XP Docking (Glide/Vina) Prep->Docking TargetAT Target A: GABA-AT (PDB: 1OHV) TargetAT->Docking PLP Constraint TargetB Target B: GABA-B (PDB: 4MS3) TargetB->Docking VFT Closed State ADMET ADMET Profiling (BBB/logBB) Docking->ADMET Top Poses MD MD Simulation (100ns, NPT) ADMET->MD Best Candidate

Caption: Integrated workflow for structural optimization, target selection, and dynamic validation.

Diagram 2: GABAergic Signaling & Inhibition Logic

Understanding where the compound acts within the biological pathway.

GABAPathway GABA Synaptic GABA Receptor GABA-B Receptor (Post-synaptic) GABA->Receptor Activation Enzyme GABA-AT (Mitochondrial) GABA->Enzyme Degradation SSA Succinic Semialdehyde Enzyme->SSA Transamination Krebs Krebs Cycle SSA->Krebs Compound 4-(Morpholin-2-yl) butanoic acid Compound->Receptor Agonism? Compound->Enzyme Inhibition?

Caption: Mechanistic intervention points: Agonism of GABA-B or Inhibition of GABA-AT prevents degradation.[6]

Data Presentation & Analysis

Expected Interaction Matrix

When analyzing docking results, use this table to validate the "Trustworthiness" of the pose. A valid pose must satisfy at least 3 of these interactions.

TargetResidueInteraction TypeFunction
GABA-AT Arg192 Salt BridgeAnchors the carboxylic acid tail.
GABA-AT Glu270 H-Bond/ElectrostaticInteracts with protonated Morpholine N.
GABA-AT Phe189 Pi-Alkyl / HydrophobicStabilizes the morpholine ring (hydrophobic lid).
GABA-B Ser246 H-BondAnchors the carboxylic acid.
GABA-B Tyr250 Cation-PiStabilizes the positive charge on Morpholine N.
GABA-B Trp65 HydrophobicSteric enclosure of the ring.
Simulation Setup (Molecular Dynamics)

Docking is static; MD proves stability.

  • Software: GROMACS / Desmond.

  • Solvent: TIP3P Water model + 0.15M NaCl.

  • Force Field: OPLS4 (Ligand) / CHARMM36m (Protein).

  • Duration: 100 ns.

  • Success Metric: Root Mean Square Deviation (RMSD) of the ligand < 2.5 Å over the last 50 ns of simulation.

References

  • Storici, P., et al. (2004). Structures of gamma-aminobutyric acid (GABA) aminotransferase... complexed with gamma-ethynyl-GABA and with the antiepilepsy drug vigabatrin.[7][8][9] Journal of Biological Chemistry .

  • Geng, Y., et al. (2013).[2][3][5] Crystal structure of the extracellular domain of human GABA(B) receptor bound to the endogenous agonist GABA. Nature .

  • Yoon, Y., &Pc, S. (2018). Design and Mechanism of GABA Aminotransferase Inactivators. Current Neuropharmacology .

Sources

Methodological & Application

"protocol for synthesizing 4-(Morpholin-2-yl)butanoic acid"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Protocol for the Modular Synthesis of 4-(Morpholin-2-yl)butanoic Acid

Part 1: Strategic Abstract & Retrosynthetic Logic

Executive Summary: The synthesis of 4-(Morpholin-2-yl)butanoic acid (CAS: 3017264-12-6) presents a specific challenge in medicinal chemistry: installing a precise four-carbon carboxylic acid tether at the C2 position of the morpholine ring.[1] Unlike the ubiquitous N-functionalized morpholines (4-substituted), C2-functionalization requires preserving the stereoelectronic integrity of the ether/amine core while extending the carbon skeleton.[1]

This protocol details a robust, scalable homologation strategy starting from the commercially available tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate.[1] We bypass the low-yielding direct alkylation of morpholine halides by employing a Vinyl-Hydroboration-Malonate sequence.[1] This route ensures regiocontrol, minimizes racemization (if starting with chiral material), and delivers a high-purity building block suitable for PROTAC linkers, fragment-based drug discovery (FBDD), or peptide conjugation.[1]

Retrosynthetic Analysis: The target molecule is disconnected at the C3–C4 bond relative to the acid, revealing a malonic ester precursor and a 2-(2-haloethyl)morpholine intermediate.[1] This intermediate is traced back to a vinyl morpholine derived from the C2-aldehyde.[1]

Retrosynthesis Target 4-(Morpholin-2-yl)butanoic Acid (Target) Malonate Malonate Intermediate (Chain Extension) Target->Malonate Decarboxylation Electrophile 2-(2-Iodoethyl)morpholine (Activated Electrophile) Malonate->Electrophile Alkylation Alcohol 2-(2-Hydroxyethyl)morpholine (Anti-Markovnikov Product) Electrophile->Alcohol Appel/Mesylation Vinyl 2-Vinylmorpholine (Key Olefin) Alcohol->Vinyl Hydroboration Start N-Boc-2-hydroxymethylmorpholine (Commercial Start) Vinyl->Start Wittig/Oxidation

Figure 1: Retrosynthetic logic flow moving from the target acid back to the commercial alcohol starting material.[1]

Part 2: Detailed Experimental Protocol

Phase A: Preparation of the Vinyl Morpholine Core

Objective: Convert the hydroxymethyl handle to a vinyl group to allow anti-Markovnikov extension.

Step 1: Swern Oxidation to N-Boc-morpholine-2-carbaldehyde

  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask (RBF) under N₂ atmosphere.

  • Activation: Add oxalyl chloride (1.2 equiv) in dry DCM at -78°C. Dropwise add DMSO (2.4 equiv). Stir for 15 min.

  • Substrate Addition: Cannulate a solution of tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate (1.0 equiv, typically 10g scale) in DCM into the reaction mixture over 20 min, maintaining T < -60°C. Stir for 1 h.

  • Quench: Add Et₃N (5.0 equiv) dropwise. Allow to warm to RT over 2 h.

  • Workup: Quench with sat. NH₄Cl. Extract with DCM (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.

  • Checkpoint: Crude aldehyde is unstable; proceed immediately to Step 2.

Step 2: Wittig Olefination

  • Reagent Prep: In a separate flask, suspend Methyltriphenylphosphonium bromide (Ph3PMeBr, 1.2 equiv) in dry THF at 0°C. Add KOtBu (1.3 equiv) portion-wise. The solution turns bright yellow (ylide formation). Stir 45 min.

  • Reaction: Cannulate the crude aldehyde (from Step 1) in THF into the ylide solution at 0°C.

  • Completion: Warm to RT and stir for 3 h. Monitor by TLC (Hex:EtOAc 4:1).

  • Purification: Filter off phosphine oxide solids. Concentrate filtrate. Purify via flash chromatography (SiO₂, 0-20% EtOAc/Hexanes).

  • Yield Target: >85% over 2 steps. Product: tert-butyl 2-vinylmorpholine-4-carboxylate.[1]

Phase B: Hydroboration & Activation

Objective: Install the primary alcohol at the terminal carbon of the vinyl group.

Step 3: Hydroboration-Oxidation [1]

  • Hydroboration: Dissolve the vinyl morpholine (1.0 equiv) in dry THF at 0°C. Add 9-BBN (0.5 M in THF, 1.2 equiv) dropwise.

  • Incubation: Warm to RT and stir for 12 h. (Ensures anti-Markovnikov selectivity).

  • Oxidation: Cool to 0°C. Carefully add 3M NaOH (3.0 equiv) followed by H₂O₂ (30%, 3.0 equiv). Caution: Exothermic.[1]

  • Workup: Stir 1 h at RT. Extract with EtOAc. Wash with Na₂S₂O₃ (to destroy peroxides) and brine.

  • Result: tert-butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate.

Step 4: Iodination (Appel Reaction) [1]

  • Setup: Dissolve the alcohol (1.0 equiv) in DCM with PPh₃ (1.2 equiv) and Imidazole (1.5 equiv).

  • Addition: Add Iodine (I₂, 1.2 equiv) portion-wise at 0°C.

  • Workup: Stir 2 h. Quench with sat. Na₂S₂O₃. Filter through a silica plug to remove Phosphine oxide.

  • Product: tert-butyl 2-(2-iodoethyl)morpholine-4-carboxylate.[1] (The iodide is a superior electrophile for the subsequent malonate displacement).

Phase C: Chain Extension & Final Deprotection

Objective: Install the final two carbons and the carboxylic acid moiety.

Step 5: Malonic Ester Synthesis

  • Enolate Formation: In a dry flask, suspend NaH (60% dispersion, 1.2 equiv) in dry DMF at 0°C. Add Diethyl malonate (1.5 equiv) dropwise. Stir 30 min until H₂ evolution ceases.

  • Alkylation: Add the iodo-morpholine (from Step 4, 1.0 equiv) in DMF dropwise.

  • Heat: Warm to 60°C for 4 h.

  • Workup: Quench with H₂O, extract with EtOAc. Purify via column chromatography.[2][3]

  • Intermediate: tert-butyl 2-(4,4-bis(ethoxycarbonyl)butyl)morpholine-4-carboxylate.[1]

Step 6: Hydrolysis & Decarboxylation

  • Hydrolysis: Dissolve the diester in EtOH/H₂O (1:1). Add KOH (5.0 equiv). Reflux for 4 h.

  • Decarboxylation: Acidify the mixture to pH 2 with 6M HCl. Heat at reflux for 2 h. (This step decarboxylates the malonic acid moiety and removes the N-Boc group if prolonged, or use TFA in DCM separately if N-protection is needed in the final product).[1]

  • Isolation: Concentrate to dryness. Triturate with ether to remove organic impurities. The product is often isolated as the Hydrochloride salt.

  • Final Product: 4-(Morpholin-2-yl)butanoic acid hydrochloride .

Part 3: Data Summary & Visualization

Reagent Stoichiometry Table
ReagentEquiv.[4][5]RoleCritical Parameter
Start: N-Boc-2-(hydroxymethyl)morpholine1.0ScaffoldDryness (<0.1% H₂O)
Oxalyl Chloride / DMSO1.2 / 2.4OxidationMaintain T < -60°C
Methyltriphenylphosphonium Bromide1.2Wittig YlideFreshly dried
9-BBN1.2HydroborationSteric bulk ensures terminal selectivity
Diethyl Malonate1.5NucleophileExcess prevents bis-alkylation
NaH (60%)1.2BaseAnhydrous DMF solvent
Reaction Pathway Diagram

SynthesisFlow cluster_0 Phase A: Olefination cluster_1 Phase B: Activation cluster_2 Phase C: Extension Step1 1. Swern Oxidation (Aldehyde Formation) Step2 2. Wittig Reaction (Vinyl Installation) Step1->Step2 Ph3PMeBr, KOtBu Step3 3. Hydroboration-Oxidation (Anti-Markovnikov Alcohol) Step2->Step3 9-BBN; H2O2/NaOH Step4 4. Iodination (Electrophile Gen) Step3->Step4 I2, PPh3, Imid. Step5 5. Malonate Alkylation (C-C Bond Formation) Step4->Step5 Diethyl Malonate, NaH Step6 6. Hydrolysis/Decarboxylation (Target Release) Step5->Step6 KOH; HCl/Heat

Figure 2: Step-by-step process flow for the synthesis of 4-(Morpholin-2-yl)butanoic acid.

Part 4: Expert Insights & Troubleshooting

1. Stereochemical Considerations: If the starting material is chiral (e.g., (S)-tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate), the stereocenter at C2 is generally preserved throughout this sequence.[1] The Swern oxidation and Wittig reaction are non-epimerizing conditions. However, verify enantiomeric excess (ee) after Step 6 using chiral HPLC (e.g., Chiralpak AD-H column).[1]

2. Purification of the Vinyl Intermediate: The vinyl morpholine (Step 2) is volatile. Do not dry under high vacuum for extended periods. Co-evaporation with pentane is recommended.

3. Alternative for Step 5 (The "Green" Route): If avoiding DMF/NaH is desired, the alkylation can be performed using Heck Coupling directly on the vinyl morpholine with ethyl 3-bromopropionate, though this often leads to mixtures of isomers (alpha/beta unsaturated) requiring hydrogenation. The Malonate route described above is longer but significantly more reliable for purity.

4. Safety (MSDS Highlights):

  • 9-BBN: Pyrophoric in neat form; use commercial THF solutions.

  • Oxalyl Chloride: Releases CO and HCl gas; strictly use a fume hood.

  • NaH: Reacts violently with moisture; quench waste carefully with isopropanol.

References

  • Ghorai, M. K., et al. "Metal-free one-pot synthesis of 2-substituted and 2,3-disubstituted morpholines from aziridines."[1] Beilstein Journal of Organic Chemistry, vol. 11, 2015. Link

  • Brisco, T. A., et al. "Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation."[1] Journal of the American Chemical Society, 2024. Link[1]

  • Organic Syntheses. "Butyric acid, butyl ester (General Esterification/Oxidation Protocols)." Organic Syntheses, Coll.[6] Vol. 1, p. 138. Link

  • PubChem Compound Summary. "4-Morpholinebutanoic acid (General Analog Data)." National Center for Biotechnology Information. Link[1]

  • Sigma-Aldrich. "Product Specification: 4-(morpholin-2-yl)butanoic acid hydrochloride (CAS 3017264-12-6)."[1] Link

Sources

Application Note: Strategic Integration of 4-(Morpholin-2-yl)butanoic Acid in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Rationale

In modern medicinal chemistry, the "Escape from Flatland" initiative drives the transition from planar aromatic scaffolds to saturated, three-dimensional heterocycles. 4-(Morpholin-2-yl)butanoic acid represents a high-value building block in this domain.[1][2] Unlike common N-substituted morpholines, this C-substituted derivative retains the secondary amine as a functional vector while providing a carboxylic acid handle on a flexible aliphatic tether.[1][2]

This guide details the application of 4-(Morpholin-2-yl)butanoic acid as a solubility-enhancing linker , a PROTAC spacer , and a metabolically stable pharmacophore .[1][2]

The "C-Substituted" Advantage

Most morpholine-containing drugs utilize the nitrogen atom for attachment (N-alkylation).[1][2] However, this specific molecule utilizes the C2 position for the alkyl tether.[1][2] This offers three distinct mechanistic advantages:

  • Metabolic Blockade: The C2-substitution sterically hinders Cytochrome P450-mediated oxidation at the

    
    -carbon, a common metabolic soft spot in unsubstituted morpholines.[1][2]
    
  • Vector Orthogonality: The secondary amine (

    
    ) remains free.[1][2] This allows for further diversification (e.g., library generation) or acts as a specific hydrogen bond donor/acceptor in the active site.[1][2]
    
  • Chirality: The C2 position is a stereocenter.[1][2] Using enantiopure forms allows for the probing of specific binding pocket geometries, unlike achiral N-alkyl morpholines.[1][2]

Part 2: Applications & Design Strategy

PROTAC Linker Design

Proteolysis Targeting Chimeras (PROTACs) often suffer from poor aqueous solubility due to large lipophilic warheads and E3 ligands.[1][2]

  • Role: The morpholine ring acts as a "solubilizing island" within the linker.[1][2]

  • Mechanism: The ether oxygen and amine provide polarity without introducing high molecular weight or excessive rotatable bonds compared to long PEG chains.[1][2]

  • Geometry: The 4-carbon (butyric) chain provides a ~5-7 Å spacing, ideal for avoiding steric clash between the E3 ligase and the Target Protein (POI).[1][2]

Fragment-Based Drug Discovery (FBDD)

In FBDD, this molecule serves as a "Fragment Grower."[1][2]

  • Workflow: If a core fragment binds to a target but lacks solubility or potency, coupling this acid introduces a solvent-front interaction (via the morpholine) while improving physicochemical properties (lowering LogP).[1][2]

Peptidomimetics (GABA Analogs)

Structurally, 4-(Morpholin-2-yl)butanoic acid mimics


-aminobutyric acid (GABA), but with the nitrogen constrained in a ring.[1][2] This restricts conformational freedom, potentially locking the bioactive conformation for GABA-ergic targets or acting as a constrained spacer in peptide macrocycles.[1][2]

Part 3: Decision Logic & Workflow (Visualization)[1][2]

The following diagram illustrates the decision process for selecting this specific scaffold over standard linkers.

DesignLogic Start Design Challenge: Poor Solubility / Metabolic Instability CheckLinker Is a Linker/Spacer Needed? Start->CheckLinker CheckMetabolism Is Morpholine Ring Oxidation a Risk? CheckLinker->CheckMetabolism Yes StandardMorph Use N-Alkyl Morpholine (Standard) CheckMetabolism->StandardMorph No (Low Risk) SelectCSub Select C-Substituted: 4-(Morpholin-2-yl)butanoic acid CheckMetabolism->SelectCSub Yes (High Risk) Benefit1 Advantage 1: Blocked Metabolic Soft Spot (C2) SelectCSub->Benefit1 Benefit2 Advantage 2: Free NH for H-Bonding/Diversification SelectCSub->Benefit2 Benefit3 Advantage 3: Solubility Enhancement via Ether/Amine SelectCSub->Benefit3

Caption: Decision tree for integrating C-substituted morpholines to solve ADME/Toxicity challenges.

Part 4: Experimental Protocols

Protocol A: Orthogonal Protection Strategy

Since the molecule contains both a secondary amine and a carboxylic acid, the amine must be protected before activating the acid for amide coupling.[1][2]

Reagents:

  • 4-(Morpholin-2-yl)butanoic acid (HCl salt)[1][2]

  • Di-tert-butyl dicarbonate (

    
    )[1][2]
    
  • Triethylamine (

    
    )[1][2]
    
  • Dichloromethane (DCM) or Dioxane/Water[1][2]

Step-by-Step:

  • Dissolution: Dissolve 1.0 eq of 4-(Morpholin-2-yl)butanoic acid hydrochloride in a 1:1 mixture of Dioxane/Water (

    
    ).
    
  • Basification: Cool to

    
    . Add 3.0 eq of 
    
    
    
    dropwise to neutralize the HCl salt and basify the solution (pH ~9-10).
  • Boc-Protection: Add 1.1 eq of

    
     dissolved in a minimal amount of dioxane.[1][2]
    
  • Reaction: Warm to room temperature and stir for 4–12 hours. Monitor by LC-MS (Look for mass shift:

    
    ).[1][2]
    
  • Workup: Acidify carefully with

    
     to pH ~3 (to protonate the carboxylic acid). Extract with Ethyl Acetate (
    
    
    
    ).[1][2]
  • Purification: The organic layer contains the N-Boc protected acid.[1][2] Dry over

    
     and concentrate. Usually used directly in the next step without chromatography.[1][2]
    
Protocol B: Amide Coupling (Linker Attachment)

This protocol attaches the scaffold to an amine-bearing drug fragment (


).[1][2]

Reagents:

  • N-Boc-4-(Morpholin-2-yl)butanoic acid (from Protocol A)[1][2]

  • HATU (Coupling Agent)[1][2]

  • DIPEA (Hünig's Base)[1][2]

  • DMF (Anhydrous)[1][2]

Step-by-Step:

  • Activation: Dissolve 1.0 eq of N-Boc-acid in anhydrous DMF (

    
    ). Add 1.2 eq HATU and 2.0 eq DIPEA.[1][2] Stir for 5 minutes at Room Temp to form the active ester.[1][2]
    
  • Coupling: Add 1.0–1.2 eq of the amine partner (

    
    ).[1][2]
    
  • Completion: Stir for 2–16 hours. Monitor by LC-MS.[1][2]

  • Workup: Dilute with EtOAc, wash with saturated

    
    , water, and brine.
    
  • Deprotection (Optional): To reveal the morpholine amine, dissolve the crude product in DCM/TFA (4:1) and stir for 1 hour. Evaporate volatiles.[1][2]

  • Final Isolation: Purify via Reverse-Phase HPLC (C18 column, Water/Acetonitrile gradient + 0.1% Formic Acid).

Part 5: Physicochemical Data Summary[1][2]

The following table summarizes the expected property shifts when using this scaffold compared to a standard alkyl chain linker.

PropertyStandard Alkyl LinkerMorpholin-2-yl LinkerImpact on Drug Design
LogP High (Lipophilic)Lowered (More Polar)Improves aqueous solubility.[1][2]
pKa N/A (Neutral)~8.5 (Secondary Amine)Lysosomotropic properties; potential for salt formation.[1][2]
H-Bond Donors 01 (NH)Potential for new binding interactions.[1][2]
H-Bond Acceptors 02 (O, N)Improves water solvation shell.
Metabolic Stability Variable (Oxidation)High (Steric Blockade)Prolongs half-life (

).[1][2]
Rotatable Bonds High (Flexible)Moderate (Ring Constraint)Reduces entropic penalty upon binding.[1][2]

Part 6: Synthesis Workflow Diagram

SynthesisWorkflow Raw Start: 4-(Morpholin-2-yl) butanoic acid (HCl) Step1 Step 1: N-Protection (Boc2O / Et3N) Raw->Step1 Intermediate Intermediate: N-Boc-Acid Step1->Intermediate Step2 Step 2: Activation (HATU / DMF) Intermediate->Step2 Step3 Step 3: Coupling (R-NH2) Step2->Step3 Final Final Conjugate: R-NH-CO-(CH2)3-Morph(Boc) Step3->Final

Caption: Synthetic workflow for incorporating the scaffold into a drug candidate.

Part 7: References

  • Vertex Pharmaceuticals. (2024).[1][2] Expanding Complex Morpholines Using Systematic Chemical Diversity. PubMed Central.[1][2] [Link]

  • American Chemical Society. (2023).[1][2] Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening. Journal of Organic Chemistry. [Link][1][2]

Sources

Technical Application Note: Profiling 4-(Morpholin-2-yl)butanoic Acid as a GABA Analogue

[1]

Executive Summary

This application note details the structural rationale and experimental profiling of 4-(Morpholin-2-yl)butanoic acid , a conformationally restricted, extended-chain analogue of

1GABA-B receptorsGABA Transporters (GATs)1

This guide provides researchers with a standardized workflow to evaluate this specific chemotype, moving from structural analysis to functional validation using radioligand binding and electrophysiological assays.[1]

Chemical Basis & Structural Logic[1][2]

Structural Analysis: The "Extended" Pharmacophore

To understand the potential utility of 4-(Morpholin-2-yl)butanoic acid, one must contrast it with GABA and known morpholine-based antagonists (e.g., Sch 54679).[1]

  • Endogenous GABA: Flexible chain; ~4.8 Å distance between the amino nitrogen and the carboxylate oxygen in the active conformation.[1]

  • Sch 54679 (GABA-B Antagonist): Morpholin-2-yl-acetic acid.[1][2] The nitrogen is part of the ring, and the acidic tail is short (2 carbons).[1] This mimics the GABA distance relatively well.[1]

  • 4-(Morpholin-2-yl)butanoic acid: The acidic side chain is extended by two methylene units compared to Sch 54679.[1]

    • Implication: The distance between the basic nitrogen (position 4 of the ring) and the acidic tail is significantly increased (>7 Å).[1]

    • Pharmacological Prediction: This extension likely precludes orthosteric binding at the GABA-A receptor (which requires a tight fit).[1] Instead, this molecule is a prime candidate for GAT inhibition (which tolerates lipophilic tails) or allosteric modulation of GABA-B receptors.[1]

Physicochemical Properties[1][4][5]
  • Molecular Weight: ~173.21 g/mol (Free acid)[1]

  • pKa (Predicted): Amine ~8.4, Acid ~4.[1]2. Exists as a zwitterion at physiological pH.[1]

  • LogP: Lower than acyclic analogues due to the morpholine oxygen, potentially improving solubility while maintaining BBB permeability via specific transport or passive diffusion.[1]

Experimental Workflow: Profiling Strategy

The following workflow is designed to classify the compound's activity.

ProfilingWorkflowStartCompound: 4-(Morpholin-2-yl)butanoic acidStep1Phase I: Affinity Screening(Radioligand Displacement)Start->Step1Decision1Binding Detected?Step1->Decision1Step2APhase II: Functional Characterization(GABA-B: cAMP / GABA-A: Patch Clamp)Decision1->Step2AReceptor HitStep2BPhase II: Transporter Assay(GAT1/GAT3 Uptake)Decision1->Step2BNo Receptor Binding(Suspect Transporter)Step3Phase III: ADME/T(PAMPA / Microsomal Stability)Step2A->Step3Step2B->Step3

Figure 1: Decision tree for profiling novel GABA analogues. The extended chain suggests prioritizing Transporter (Step 2B) or GABA-B assays if orthosteric binding fails.[1]

Protocol 1: GABA Transporter (GAT) Uptake Assay

Rationale: The extended alkyl chain of 4-(Morpholin-2-yl)butanoic acid resembles the lipophilic tail of Tiagabine-like GAT inhibitors.[1] This assay determines if the compound blocks the reuptake of GABA.[1][3]

Materials
  • Cell Line: CHO or HEK-293 cells stably expressing human GAT-1 (SLC6A1).[1]

  • Radioligand: [³H]-GABA (Specific Activity: 80-100 Ci/mmol).[1]

  • Control Inhibitor: Tiagabine (GAT-1 selective) or NNC-711.[1]

  • Buffer: Krebs-Ringer-HEPES (KRH) buffer (pH 7.4).

Step-by-Step Procedure
  • Cell Preparation: Seed cells in 96-well plates (50,000 cells/well) and culture overnight.

  • Equilibration: Wash cells 2x with warm KRH buffer.

  • Pre-incubation: Add 50 µL of test compound (0.1 nM – 100 µM) or vehicle. Incubate for 10 min at 37°C.

  • Uptake Initiation: Add 50 µL of [³H]-GABA (Final concentration: 20 nM) mixed with unlabelled GABA (1 µM) to saturate non-specific sites.

  • Incubation: Incubate for 10 minutes at 37°C. Note: Keep time short to measure initial velocity.

  • Termination: Rapidly aspirate buffer and wash cells 3x with ice-cold KRH buffer to stop transport.

  • Lysis & Counting: Lyse cells with 100 µL 0.1 M NaOH. Transfer to scintillation vials with cocktail and count CPM.

Data Analysis: Calculate % Inhibition relative to control (DMSO). Plot log(concentration) vs. % Inhibition to determine IC50.[1]

Protocol 2: GABA-B Receptor Functional Assay (cAMP)

Rationale: If the compound acts as a GABA-B agonist or antagonist (similar to morpholine-acetic acid derivatives), it will modulate the Gi/o pathway, inhibiting Adenylyl Cyclase.[1]

Mechanism Visualization

GABAB_SignalingLigand4-(Morpholin-2-yl)butanoic acidGABABGABA-B Receptor(GPCR)Ligand->GABABBindingGiGi/o ProteinGABAB->GiActivationACAdenylyl CyclaseGi->ACInhibitioncAMPcAMP LevelsAC->cAMPReduced Production

Figure 2: Signal transduction pathway for GABA-B agonism.[1] An antagonist would reverse the inhibition of AC caused by a standard agonist like Baclofen.[1]

Method: TR-FRET cAMP Assay[1]
  • Cells: CHO-K1 cells expressing recombinant GABA-B R1/R2 subunits.[1]

  • Stimulation: Since GABA-B is Gi-coupled, you must stimulate cAMP production first (using Forskolin) to observe inhibition.[1]

  • Agonist Mode:

    • Incubate cells with Forskolin (10 µM) + Test Compound.[1]

    • Result: Decrease in cAMP indicates Agonism.[1]

  • Antagonist Mode:

    • Incubate cells with Forskolin (10 µM) + GABA (EC80 concentration) + Test Compound.[1]

    • Result: Recovery of cAMP levels indicates Antagonism.[1]

  • Detection: Use a TR-FRET kit (e.g., HTRF or Lance Ultra) to quantify cAMP.[1]

Protocol 3: Blood-Brain Barrier (BBB) Permeability (PAMPA)

Rationale: The morpholine ring is often used to lower LogP and improve CNS penetration compared to acyclic amines.[1] This assay validates that property.

Procedure
  • System: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB).

  • Donor Plate: Add 300 µL of compound (10 µM) in PBS (pH 7.4).

  • Acceptor Plate: Add 200 µL of PBS to wells. The membrane is pre-coated with porcine brain lipid extract.[1]

  • Incubation: Sandwich plates and incubate for 18 hours at room temperature in a humidity chamber.

  • Quantification: Measure concentration in Donor and Acceptor wells using LC-MS/MS.

  • Calculation: Determine Effective Permeability (

    
    ).
    
    • High Permeability:

      
       cm/s.[1]
      

Comparative Data Summary (Hypothetical Reference Values)

When analyzing your data, use these reference compounds to benchmark 4-(Morpholin-2-yl)butanoic acid.

CompoundTargetMechanismKey Structural Feature
GABA GABA-A/BAgonistFlexible, 3-carbon spacer
Baclofen GABA-BAgonistChlorophenyl substituent
Sch 54679 GABA-BAntagonistMorpholine ring, 1-carbon spacer
Tiagabine GAT-1InhibitorLipophilic anchor + Nipecotic acid
Test Compound Unknown TBD Morpholine ring, 3-carbon spacer

References

  • Ong, J., et al. (1999). "Antagonism of GABA(B) receptors by morpholino-2-acetic acid derivatives Sch 54679 and Sch 51324 in rat brain."[1] European Journal of Pharmacology. Link

  • Froestl, W., et al. (1995). "Phosphinic acid analogues of GABA.[1] 2. Selective induction of GABAB receptor activation."[1] Journal of Medicinal Chemistry. Link[1]

  • Krogsgaard-Larsen, P., et al. (2000). "GABA transporter inhibitors: design, synthesis and pharmacology."[1] Current Drug Targets.

  • Enamine Ltd. "4-(Morpholin-2-yl)butanoic acid hydrochloride (CAS 3017264-12-6) Product Page."[1][4] Link

  • Giacometti, A., et al. (2021). "Occurrence of Morpholine in Central Nervous System Drug Discovery."[1] Journal of Medicinal Chemistry. Link[1]

Experimental Setup & Protocols: 4-(Morpholin-2-yl)butanoic Acid Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Molecule Profile[1][2]

4-(Morpholin-2-yl)butanoic acid (CAS: 3017264-12-6) represents a specialized class of heterocycle-functionalized amino acids.[1] Unlike standard


-amino acids, this molecule features a secondary amine embedded within a morpholine ring and a 

-linked carboxylic acid tail.[1]

This scaffold is increasingly valued in medicinal chemistry for two reasons:

  • Physicochemical Modulation: The morpholine ring lowers lipophilicity (LogP) and improves metabolic stability compared to piperidine analogs.

  • Linker Geometry: It serves as a constrained linker in PROTACs and bifunctional ligands, offering a defined exit vector from the C2-position.[1]

Structural Challenges[1]
  • Zwitterionic Nature: Existing as an internal salt (ammonium carboxylate) at neutral pH, it exhibits poor solubility in non-polar organic solvents (DCM, Toluene) and high solubility in water/methanol.[1]

  • Cyclization Risk: The intramolecular distance between the secondary amine (N4) and the activated carboxylic acid allows for the formation of a 7-membered bicyclic lactam (via N4-C3-C2-linker-CO cyclization).[1] This side reaction competes with intermolecular coupling if the amine is not protected.[1]

Material Handling & Storage

Stability & Storage
  • Hygroscopicity: The hydrochloride salt is hygroscopic.[1] Store at -20°C under argon.

  • Handling: Weigh quickly in ambient air or use a glovebox for precise stoichiometry.

  • Solvent Compatibility:

    • Preferred: DMF, DMSO, MeOH, Water.[1]

    • Avoid: Diethyl ether, Hexanes (insoluble).[1]

Desalting Protocol (Critical for Reactivity)

Most commercial sources supply the HCl salt.[1] For reactions requiring nucleophilic amines (e.g., N-alkylation), the free base must be generated in situ.[1]

Method:

  • Dissolve the HCl salt in MeOH/DCM (1:1).[1]

  • Add MP-Carbonate resin (solid supported base) at 3.0 equiv.[1]

  • Shake for 1 hour at RT.

  • Filter and concentrate. Note: Do not use aqueous extraction (NaOH/DCM) as the zwitterion will partition into the aqueous phase.[1]

Experimental Protocols

Protocol A: Selective N-Protection (Boc/Fmoc)

Objective: Mask the secondary amine to prevent cyclization during carboxylate activation.[1]

Rationale: The secondary morpholine amine is less nucleophilic than primary aliphatic amines but sufficiently reactive to cyclize.[1] Standard Schotten-Baumann conditions are modified to handle the zwitterion solubility.[1]

Step-by-Step Methodology (Boc-Protection)
  • Dissolution: Suspend 4-(Morpholin-2-yl)butanoic acid (1.0 mmol) in 1,4-Dioxane:Water (1:1, 10 mL) .

  • Basification: Add NaOH (1M, 2.2 equiv) dropwise. Ensure pH reaches ~10-11. The solution should become clear.

  • Reagent Addition: Add Boc-Anhydride (Boc₂O) (1.2 equiv) dissolved in minimal dioxane.

  • Reaction: Stir vigorously at 25°C for 4–6 hours. Monitor by LC-MS (Target mass: M+100).[1]

  • Workup (Careful Acidification):

    • Evaporate dioxane under reduced pressure.

    • Cool the aqueous residue to 0°C.[1]

    • Acidify carefully with 1M KHSO₄ to pH 3–4. Do not use strong HCl to avoid Boc cleavage.[1]

    • Extract immediately with EtOAc (3 x 20 mL).[1]

    • Dry over Na₂SO₄ and concentrate.[2]

Yield Target: >90% viscous oil or amorphous solid.

Protocol B: C-Terminal Activation & Coupling

Objective: Amide bond formation with an external amine (R-NH₂).[1]

Strategy:

  • Route 1 (Protected): If N-Boc protected, use standard HATU/DIEA coupling in DMF.[1]

  • Route 2 (Unprotected/Zwitterionic): Use DMTMM (4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) .[1] This reagent is specific for coupling zwitterions in aqueous/alcoholic media without prior protection, minimizing racemization and protecting group steps [1].

Workflow: DMTMM Direct Coupling (Green Chemistry Route)

This method avoids the N-protection step, relying on the pH-dependent reactivity where the amine remains protonated (unreactive) while the carboxylate reacts.[1]

  • Setup: Dissolve 4-(Morpholin-2-yl)butanoic acid HCl salt (1.0 mmol) and the Target Amine (1.0 mmol) in MeOH or Ethanol (5 mL) .

  • Activation: Add DMTMM-Cl (1.2 equiv).

  • Base: Add N-Methylmorpholine (NMM) (1.0 equiv) only if the target amine is a salt.[1] If using free base amine, no exogenous base is needed.[1]

  • Reaction: Stir at Room Temperature for 6–12 hours.

    • Mechanism: DMTMM forms an active triazine ester with the carboxylic acid.[1] The amine attacks this intermediate.[1]

  • Purification:

    • Evaporate solvent.

    • Dissolve residue in 5% NaHCO₃.

    • Extract with EtOAc (if product is non-polar) or purify via Reverse Phase Flash Chromatography (C18) using Water/Acetonitrile (0.1% Formic Acid).[1]

Protocol C: Reductive Alkylation of Morpholine Nitrogen

Objective: Install alkyl groups (R) on the morpholine nitrogen.[1]

Constraint: Avoid using halogenated alkylating agents (R-Br) which promote over-alkylation (quaternization).[1] Use Reductive Amination.

  • Reagents: 4-(Morpholin-2-yl)butanoic acid (1.0 equiv), Aldehyde (R-CHO, 1.1 equiv), NaBH(OAc)₃ (1.5 equiv).[1]

  • Solvent: DCE (Dichloroethane) or DMF (if solubility is poor).[1]

  • Procedure:

    • Mix amine and aldehyde in solvent for 30 mins (Imine formation).

    • Add NaBH(OAc)₃ in one portion.[1]

    • Stir 16h at RT.

  • Quench: Add sat. NaHCO₃.

Reaction Logic & Visualization

The following diagram illustrates the decision tree for processing this scaffold, highlighting the critical "Cyclization Trap" that must be avoided.

G Start 4-(Morpholin-2-yl)butanoic acid (Zwitterion) Decision Select Pathway Start->Decision PathA Path A: N-Protection (Boc/Fmoc) Decision->PathA High Purity Req. PathB Path B: Direct Coupling (Unprotected) Decision->PathB Green/Fast Route Activation Carboxyl Activation (HATU/EDC) PathA->Activation DMTMM DMTMM Activation (Aq/Alc Solvent) PathB->DMTMM Using Triazine (Controlled pH) Cyclization RISK: Intramolecular Lactamization (7-ring) PathB->Cyclization Using HATU/Base (High pH) Product Linear Amide Product Activation->Product Amine Nucleophile DMTMM->Product

Caption: Workflow logic distinguishing between protected routes (safe) and direct coupling routes (risk of cyclization unless DMTMM is used).

Quantitative Data Summary

ParameterValue / ConditionNotes
pKa (COOH) ~4.2Typical for aliphatic acids.[1]
pKa (Morpholine NH) ~8.4Less basic than piperidine; facilitates deprotonation.[1]
Solubility Water, MeOH, DMSOInsoluble in Et₂O, Hexanes.[1]
Preferred Coupling DMTMM / NMMYields 85%+ in MeOH without protection.
Cyclization Risk High at pH > 9Avoid slow addition of activation reagents in dilute phase.
TLC Stain Ninhydrin / KMnO₄Ninhydrin stains secondary amine (faint blue/red).[1]

Troubleshooting & FAQ

Q: The reaction mixture turned into a gel during HATU coupling.

  • Cause: Zwitterionic aggregation or polymerization.

  • Fix: Add a chaotropic salt (LiCl, 0.4M) to the DMF solution to break up H-bond networks, or switch to the DMTMM/Alcohol protocol.

Q: Low yield in N-alkylation using Alkyl Halides.

  • Cause: Quaternization (formation of quaternary ammonium salt) due to the high reactivity of the secondary amine.[1]

  • Fix: Switch strictly to Reductive Amination (Aldehyde + Borohydride) which is self-limiting to the tertiary amine.

Q: How to remove unreacted starting material?

  • Technique: Use Strong Cation Exchange (SCX-2) cartridges.[1]

    • Load reaction mixture (in MeOH).

    • Wash with MeOH (elutes non-basic impurities).[1]

    • Elute product with 2M NH₃ in MeOH.

References

  • Kunishima, M., et al. (2002).[1] "4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium Chloride (DMTMM): A Versatile Coupling Reagent."[1] Tetrahedron, 58(26), 5265–5270.[1]

  • BenchChem. (2025).[1][2] "Application Notes: The Use of Morpholine-Based Reagents in Peptide Synthesis." BenchChem Protocols.

  • Sigma-Aldrich. (2025).[1] "Product Specification: 4-(morpholin-2-yl)butanoic acid hydrochloride (CAS 3017264-12-6)."[1]

  • Albericio, F., et al. (2018).[1] "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 111(11), 6557–6602.[1]

Sources

Troubleshooting & Optimization

Technical Support Center: 4-(Morpholin-2-yl)butanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(Morpholin-2-yl)butanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable morpholine derivative. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.

Introduction to the Synthesis of 4-(Morpholin-2-yl)butanoic Acid

The synthesis of 4-(Morpholin-2-yl)butanoic acid presents unique challenges due to the presence of a substituent at the 2-position of the morpholine ring, which can introduce steric hindrance and alter the nucleophilicity of the ring nitrogen. Furthermore, the final product is a zwitterion, necessitating specific purification strategies.

A common synthetic approach involves the N-alkylation of a pre-formed 2-substituted morpholine precursor, such as (S)-2-(Morpholin-2-yl)acetic acid or a similar starting material. This guide will focus on troubleshooting a typical two-step synthesis: N-alkylation of a 2-substituted morpholine with a suitable four-carbon electrophile followed by deprotection (if necessary) and purification.

Troubleshooting Guide: Common Reaction Failures

This section addresses specific issues you may encounter during the synthesis of 4-(Morpholin-2-yl)butanoic acid in a question-and-answer format.

Low or No Product Formation in the N-Alkylation Step

Question: I am attempting to N-alkylate my 2-substituted morpholine starting material with ethyl 4-bromobutanoate, but I am observing very low conversion to the desired product. What are the likely causes and how can I improve my yield?

Answer:

Low reactivity in the N-alkylation of 2-substituted morpholines is a common hurdle. The substituent at the 2-position can sterically hinder the approach of the electrophile to the nitrogen atom. Additionally, the electron-withdrawing effect of the oxygen atom in the morpholine ring can reduce the nucleophilicity of the nitrogen.[1][2]

Here is a systematic approach to troubleshoot this issue:

1. Reagent and Solvent Quality:

  • Verify the Quality of Your Electrophile: Ensure that your ethyl 4-bromobutanoate (or other alkylating agent) has not degraded. It is advisable to use a freshly opened bottle or to purify the reagent before use.

  • Ensure Anhydrous Conditions: Moisture in the reaction can react with the base and potentially the electrophile. Ensure all glassware is oven-dried and that anhydrous solvents are used.

2. Optimizing Reaction Conditions:

  • Choice of Base: The choice of base is critical. A base that is too weak may not sufficiently deprotonate the morpholine nitrogen, while a base that is too strong or bulky can lead to side reactions. Consider the following options:

    • Potassium Carbonate (K₂CO₃): A commonly used inorganic base. It is important to use a finely powdered, anhydrous grade.

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA): These organic bases can act as acid scavengers. DIPEA is bulkier and less nucleophilic than TEA, which can sometimes be advantageous in preventing side reactions.

    • Sodium Hydride (NaH): A strong, non-nucleophilic base that can be effective but requires strict anhydrous conditions.

  • Solvent Selection: The solvent can significantly influence the reaction rate.

    • Polar Aprotic Solvents: Solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile (MeCN) are generally good choices for SN2 reactions as they can solvate the cation of the base and leave the anion more reactive.

    • Temperature: Increasing the reaction temperature can often overcome the activation energy barrier. Monitor the reaction progress by TLC or LC-MS at various temperatures (e.g., room temperature, 50 °C, 80 °C). Be mindful of potential side reactions at higher temperatures.

3. Alternative Alkylating Agents:

  • If ethyl 4-bromobutanoate is proving ineffective, consider using a more reactive electrophile such as ethyl 4-iodobutanoate . The iodide is a better leaving group than bromide.

  • Alternatively, using an alkylating agent with a different leaving group, like a tosylate or mesylate, could improve reactivity.

Formation of Multiple Products and Impurities

Question: My reaction mixture shows multiple spots on the TLC plate, and I am struggling to isolate the desired product. What are the likely side reactions, and how can I minimize them?

Answer:

The formation of multiple products is a common issue. Here are the most probable side reactions and strategies to mitigate them:

  • Dialkylation: Although less likely with a secondary amine, over-alkylation to form a quaternary ammonium salt can occur, especially with highly reactive alkylating agents or prolonged reaction times.

    • Troubleshooting: Use a stoichiometric amount or a slight excess (1.1-1.2 equivalents) of the alkylating agent. Monitor the reaction closely and stop it once the starting material is consumed.

  • Elimination Reactions: If using a strong, sterically hindered base, elimination of HBr from the ethyl 4-bromobutanoate to form ethyl crotonate can compete with the desired substitution reaction.

    • Troubleshooting: Use a weaker, non-hindered base like potassium carbonate.

  • Reaction with the 2-Substituent: If your 2-substituted morpholine has a reactive functional group (e.g., a hydroxyl or a primary amine), this group can also be alkylated.

    • Troubleshooting: Protect any reactive functional groups on your starting material before the N-alkylation step.

Difficulties in Product Purification

Question: After the hydrolysis of the ester to the carboxylic acid, I am finding it very difficult to purify the final zwitterionic product, 4-(Morpholin-2-yl)butanoic acid. What are the best methods for purification?

Answer:

The zwitterionic nature of 4-(Morpholin-2-yl)butanoic acid makes its purification challenging, as it can be soluble in both aqueous and organic phases to some extent, and it may not behave predictably on standard silica gel chromatography.

1. Crystallization at the Isoelectric Point (pI):

  • Concept: At its isoelectric point, a zwitterionic molecule has a net charge of zero, and its solubility in water is at a minimum.[3] This property can be exploited for purification.

  • Procedure:

    • Dissolve the crude product in a minimal amount of water.

    • Carefully adjust the pH of the solution to the isoelectric point of your compound. The pI will be the average of the pKa values of the carboxylic acid group (typically around 2-4) and the morpholine nitrogen (typically around 7-9). A reasonable starting point for pH adjustment would be around pH 5-6.

    • The product should precipitate out of the solution. The precipitate can then be collected by filtration, washed with cold water, and dried.

2. Ion-Exchange Chromatography:

  • Concept: This technique separates molecules based on their net charge. It is a powerful method for purifying zwitterions and removing ionic impurities.[4][5][6][7]

  • Procedure:

    • Cation-Exchange Chromatography:

      • Load the crude product onto a strong cation-exchange resin (e.g., Dowex 50W) in its acidic form (H⁺).

      • Wash the column with water to remove non-basic impurities.

      • Elute the product with a dilute aqueous ammonia solution. The ammonia will deprotonate the ammonium ion of the product, releasing it from the resin.

    • Anion-Exchange Chromatography:

      • Load the crude product onto a strong anion-exchange resin in its basic form (e.g., OH⁻ or acetate form).

      • Wash with water to remove non-acidic impurities.

      • Elute the product with a dilute acid solution (e.g., acetic acid).

Frequently Asked Questions (FAQs)

Q1: What is a suitable starting material for the synthesis of 4-(Morpholin-2-yl)butanoic acid?

A common and commercially available starting material is (S)-2-(Morpholin-2-yl)acetic acid methyl ester hydrochloride.[8] The ester can be N-alkylated, and then the methyl ester can be hydrolyzed to the desired carboxylic acid. Alternatively, one could start from a protected 2-aminomorpholine derivative.

Q2: Can I use reductive amination to synthesize this compound?

Yes, reductive amination is a viable alternative to N-alkylation.[9][10] You could react a 2-substituted morpholine with a keto-acid, such as 4-oxobutanoic acid, in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB).[8][11]

Q3: How can I monitor the progress of my reaction?

Thin-layer chromatography (TLC) is a quick and effective way to monitor the reaction. Use a suitable solvent system (e.g., a mixture of dichloromethane and methanol) to separate the starting material, product, and any byproducts. Staining with ninhydrin can be useful for visualizing the amine-containing compounds. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.

Q4: My final product is an oil, not a solid. How can I crystallize it?

If your product is an oil, it may be due to impurities. Further purification by ion-exchange chromatography may be necessary. After purification, you can attempt to crystallize the product by dissolving it in a minimal amount of a hot solvent (e.g., isopropanol, ethanol, or a mixture of ethanol and water) and then allowing it to cool slowly. Seeding with a small crystal of the pure product can sometimes induce crystallization.

Experimental Protocols

Protocol 1: N-Alkylation of Morpholin-2-yl Acetic Acid Methyl Ester
  • To a solution of morpholin-2-yl-acetic acid methyl ester hydrochloride (1.0 eq) in anhydrous DMF, add potassium carbonate (2.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add ethyl 4-bromobutanoate (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor its progress by TLC.

  • Once the starting material is consumed, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-alkylated product.

Protocol 2: Hydrolysis of the Ester
  • Dissolve the crude N-alkylated ester in a mixture of methanol and water.

  • Add lithium hydroxide (or sodium hydroxide) (1.5 eq) and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Neutralize the reaction mixture with 1M HCl to approximately pH 7.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • The resulting aqueous solution contains the crude zwitterionic product and salts.

Visualizations

Troubleshooting Workflow for N-Alkylation

troubleshooting_workflow start Low Yield in N-Alkylation reagent_check Check Reagent and Solvent Quality start->reagent_check Initial Check conditions_optimization Optimize Reaction Conditions reagent_check->conditions_optimization Reagents OK success Improved Yield reagent_check->success Impure Reagents Found & Replaced alternative_reagents Consider Alternative Reagents conditions_optimization->alternative_reagents Still Low Yield conditions_optimization->success Optimization Successful alternative_reagents->success New Reagent Works

Caption: A decision tree for troubleshooting low yields in the N-alkylation step.

Purification Strategy for Zwitterionic Product

purification_strategy crude_product Crude Zwitterionic Product (Aqueous Solution with Salts) crystallization Crystallization at Isoelectric Point (pI) crude_product->crystallization ion_exchange Ion-Exchange Chromatography crude_product->ion_exchange pure_solid Pure Crystalline Product crystallization->pure_solid pure_solution Purified Product in Solution ion_exchange->pure_solution final_product Final Pure Product pure_solid->final_product pure_solution->final_product Lyophilization or Crystallization

Caption: An overview of purification strategies for the zwitterionic product.

References

  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science. [Link]

  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. PMC. [Link]

  • Non-aqueous Ion-Exchange Chromatography Using High Acid-base Concentration: A Strategy for Purifying Non-crystalline Pharmaceutical Intermediates. LCGC International. [Link]

  • Recent progress in the synthesis of morpholines. Academia.edu. [Link]

  • Morpholine synthesis. Organic Chemistry Portal. [Link]

  • Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. JOCPR. [Link]

  • Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal. [Link]

  • Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. [Link]

  • Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. PMC. [Link]

  • Contemporary strategies for peptide macrocyclization. Nature. [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]

  • Optimization of deprotection and cyclization. ResearchGate. [Link]

  • Synthesis and -characterization of new N-substituted 2-aminopyrrole derivatives. ResearchGate. [Link]

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]

  • Medicinal chemistry of 2,2,4-substituted morpholines. PubMed. [Link]

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]

  • N-alkylation of morpholine with other alcohols. ResearchGate. [Link]

  • Access to 2,5-Disubstituted Thiazoles Via Cyclization of N‑Substituted α‑Amino Acids. PMC. [Link]

  • Research on the N -alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al 2 O 3. ResearchGate. [Link]

  • The Synthesis of Some 2-Substituted Morpholines. OUCI. [Link]

  • 4-Morpholin-4-yl-2-naphthalen-1-ylbutanoic acid. PubChem. [Link]

  • Reductive amination of various keto acids with different anilines. ResearchGate. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions. MDPI. [Link]

  • Direct asymmetric reductive amination of α-keto acetals: a platform for synthesizing diverse α-functionalized amines. Chemical Communications. [Link]

  • The Synthesis of Some 2-Substituted Morpholines. R Discovery. [Link]

  • Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. [Link]

  • Purification Or Organic Acids Using Anion Exchange Chromatography. ResearchGate. [Link]

  • What is Isoelectric Points of Amino Acids: Essential Calculations and Practical Applications. Proteomics. [Link]

  • Ch27: Isoelectronic point. Department of Chemistry. [Link]

  • Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. MDPI. [Link]

  • Isoelectric Point. Scribd. [Link]

  • PURIFICATION OF ORGANIC ACIDS BY ANION EXCHANGE CHROMATOGRAPHY.
  • Purification of organic acids using anion exchange chromatography.
  • What type of molecule is produced when butanoic acid reacts with methanol?. Quora. [Link]

  • Reactions of Carboxylic acids. University of Calgary. [Link]

Sources

Technical Support Center: Enhancing the Solubility of 4-(Morpholin-2-yl)butanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Formulation Development

Welcome to the technical support center for 4-(Morpholin-2-yl)butanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for overcoming solubility challenges with this compound. The information is presented in a question-and-answer format to directly address issues you may encounter during your experiments.

Part 1: Fundamental Properties & Initial Assessment

Before attempting to enhance the solubility of any compound, it is crucial to understand its fundamental physicochemical properties. 4-(Morpholin-2-yl)butanoic acid is a zwitterionic compound, meaning it contains both an acidic functional group (carboxylic acid) and a basic functional group (the secondary amine of the morpholine ring). This dual nature is the key to manipulating its solubility.

Q1: What is the basic molecular structure and why is it important for solubility?

A1: The structure of 4-(Morpholin-2-yl)butanoic acid contains a butanoic acid tail and a morpholine head. The carboxylic acid group (-COOH) is acidic, while the secondary amine (-NH-) within the morpholine ring is basic.

  • Carboxylic Acid (Acidic): Can donate a proton to become a negatively charged carboxylate (-COO⁻).

  • Morpholine Amine (Basic): Can accept a proton to become a positively charged ammonium group (-NH₂⁺-).

This zwitterionic potential means the molecule's net charge is highly dependent on the pH of the solution, which is the most critical factor controlling its aqueous solubility.[1][2] At its isoelectric point (pI), the pH at which the net charge is zero, the compound is least soluble.

Table 1: Estimated Physicochemical Properties of 4-(Morpholin-2-yl)butanoic acid
PropertyEstimated ValueRationale / Implication for Solubility
Molecular Weight~173.21 g/mol Moderate molecular weight.[3]
Acidic pKa (pKa₁)~4.5Typical for a carboxylic acid. Below this pH, the group is neutral (-COOH). Above this pH, it is negatively charged (-COO⁻).
Basic pKa (pKa₂)~8.5Typical for a secondary amine in a morpholine ring. Below this pH, the group is positively charged (-NH₂⁺-). Above this pH, it is neutral (-NH-).
Isoelectric Point (pI)~6.5 ( (pKa₁ + pKa₂)/2 )The pH of minimum solubility. At the pI, the molecule is a neutral zwitterion, favoring self-association and precipitation.[4]
Predicted LogPLow to NegativeThe presence of polar, ionizable groups suggests good potential for aqueous solubility away from the pI.
Part 2: Troubleshooting Guide & FAQs

This section provides direct answers and protocols for common solubility issues. We will proceed from the simplest and most effective techniques to more advanced strategies.

FAQ 1: My compound won't dissolve in water. What is the first and most important parameter to adjust?

A1: The first parameter to adjust is pH . Because 4-(Morpholin-2-yl)butanoic acid is a zwitterion, its solubility is lowest at its isoelectric point (pI), estimated to be around pH 6.5. At this pH, the positive and negative charges on the molecule cancel each other out, minimizing interactions with water and maximizing crystal lattice energy.

The Causality: To increase solubility, you must shift the pH away from the pI to ensure the molecule carries a net positive or net negative charge.[5][6]

  • Acidic Conditions (pH < 4.5): The carboxylic acid is protonated (-COOH) and the amine is protonated (-NH₂⁺-), resulting in a net positive charge. The compound will behave as a cationic salt.

  • Basic Conditions (pH > 8.5): The carboxylic acid is deprotonated (-COO⁻) and the amine is neutral (-NH-), resulting in a net negative charge. The compound will behave as an anionic salt.

Both the cationic and anionic forms are significantly more soluble in water than the neutral zwitterion.

Caption: pH-dependent charge states and their impact on solubility.

Experimental Protocol 1: Determining the pH-Solubility Profile

Objective: To experimentally determine the solubility of 4-(Morpholin-2-yl)butanoic acid across a range of pH values to identify the pI and optimal pH for dissolution.

Materials:

  • 4-(Morpholin-2-yl)butanoic acid

  • Calibrated pH meter

  • Series of buffers (e.g., pH 2, 4, 6, 7, 8, 10, 12)

  • Stir plate and stir bars

  • HPLC or UV-Vis spectrophotometer for concentration analysis

  • 0.22 µm syringe filters

Methodology:

  • Preparation: Prepare saturated solutions by adding an excess amount of the compound to vials containing each buffer. Ensure enough solid is present that some remains undissolved.

  • Equilibration: Seal the vials and stir them at a constant temperature (e.g., 25 °C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached. This provides the thermodynamic solubility.[7]

  • Sampling: After equilibration, allow the solids to settle. Carefully withdraw a sample from the supernatant.

  • Filtration: Immediately filter the sample through a 0.22 µm syringe filter to remove any undissolved solid.

  • Quantification: Dilute the filtered sample with a suitable mobile phase or solvent and analyze the concentration using a validated HPLC or UV-Vis method.

  • Data Analysis: Plot the measured solubility (e.g., in mg/mL) against the pH of the buffer. The pH corresponding to the lowest solubility is the experimental pI.

FAQ 2: Adjusting pH is not sufficient for my desired concentration. What is the next logical step?

A2: If pH adjustment alone is insufficient, the next step is salt formation .[8][9] Forming a stable, crystalline salt is one of the most common and effective methods for increasing the dissolution rate and apparent solubility of ionizable compounds.[10][11][12]

The Causality: By reacting your zwitterionic compound with a strong acid or base, you can form a salt that is locked into a highly soluble, charged state. This circumvents the low-solubility issue at the pI.

  • For a Basic Salt: React with a suitable acid (e.g., HCl, H₂SO₄, mesylic acid) to form a salt of the protonated morpholine amine (e.g., 4-(Morpholin-2-yl)butanoic acid hydrochloride).

  • For an Acidic Salt: React with a suitable base (e.g., NaOH, KOH, CaCl₂) to form a salt of the deprotonated carboxylate (e.g., Sodium 4-(Morpholin-2-yl)butanoate).

A key principle for selecting a counter-ion is the pKa rule : for a stable salt, the difference in pKa between the drug and the counter-ion should be at least 3 units.[10]

  • To form a salt at the basic nitrogen (pKa₂ ≈ 8.5), use an acid with a pKa < 5.5.

  • To form a salt at the acidic carboxyl group (pKa₁ ≈ 4.5), use a base with a conjugate acid pKa > 7.5.

Caption: Decision workflow for selecting a suitable salt form.

FAQ 3: My compound has limited solubility in both acidic and basic solutions. How can I improve its solubility in organic or mixed solvent systems?

A3: In this scenario, cosolvency is the preferred technique.[13] A cosolvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system.[14] This makes the environment more favorable for dissolving molecules that have significant non-polar character.

The Causality: Water is a highly polar solvent with a strong hydrogen-bonding network. A non-polar solute disrupts this network, which is energetically unfavorable. A cosolvent reduces the polarity and disrupts water's structure, lowering the energy penalty required to create a cavity for the solute molecule, thereby increasing solubility.[15]

Commonly Used Pharmaceutical Cosolvents:

  • Ethanol

  • Propylene Glycol (PG)

  • Polyethylene Glycols (especially PEG 300 and PEG 400)

  • Glycerin

  • Dimethyl Sulfoxide (DMSO) (typically for research/preclinical use)

Table 2: Example Cosolvent Screening Data Template
Solvent System (v/v)Solubility (mg/mL) at 25°CObservations
100% Water (pH 7.0)BaselineLow solubility, suspension
80:20 Water:EthanolClear solution, slight increase
60:40 Water:EthanolSignificant increase
80:20 Water:PEG 400Moderate increase
60:40 Water:PEG 400High solubility, clear solution
80:20 Water:PGSlight increase

Self-Validation: The protocol is self-validating as it directly compares solubility in various systems to a baseline aqueous buffer, providing a clear rank-ordering of the most effective cosolvent systems.

FAQ 4: I've identified a promising salt, but its stability is a concern. Could different solid forms of the same salt exist?

A4: Yes, absolutely. This phenomenon is known as polymorphism , which is the ability of a compound to exist in two or more crystalline forms.[16][17] Different polymorphs can have significantly different physicochemical properties, including solubility, dissolution rate, stability, and melting point.[18]

The Causality: Polymorphs have the same chemical composition but different arrangements of molecules in the crystal lattice.[16] This results in different lattice energies.

  • Stable Polymorph: The most thermodynamically stable form with the lowest energy and typically the lowest solubility.

  • Metastable Polymorph(s): Less stable forms with higher energy and higher kinetic solubility.[19]

The challenge is that a more soluble metastable form may convert to the less soluble stable form over time, especially in the presence of solvent.[19][20] Therefore, a polymorph screen is essential during drug development to identify all possible forms and select the one with the optimal balance of solubility and stability.

Part 3: Advanced Strategies
FAQ 5: What other advanced methods can be considered if the above techniques are not sufficient?

A5: If standard methods are inadequate, several advanced formulation strategies can be employed:

  • Amorphous Solid Dispersions (ASDs): This involves dispersing the drug in a hydrophilic polymer matrix at a molecular level.[21]

    • Causality: The crystalline form of the drug is converted to a much higher-energy amorphous state, which lacks a crystal lattice. This amorphous form has significantly higher apparent solubility and a faster dissolution rate. Polymers like PVP or HPMC are used to stabilize the amorphous drug and prevent recrystallization.[21]

  • Particle Size Reduction (Micronization/Nanonization): This involves reducing the particle size of the drug to the micron or nanometer range.

    • Causality: According to the Noyes-Whitney equation, the dissolution rate is directly proportional to the surface area of the solid. Reducing particle size dramatically increases the surface area, leading to a faster rate of dissolution.[22]

  • Co-crystals: These are crystalline structures composed of the API and a benign co-former held together by non-covalent bonds, such as hydrogen bonding.[8]

    • Causality: Similar to salts, co-crystals create a new solid form with unique physicochemical properties. They can enhance solubility without needing to ionize the API, which can be advantageous for certain applications.[8][23]

References
  • Cosolvent - Wikipedia. [Link]

  • Enhanced Solubility through API Processing: Salt and Cocrystal Formation. (2023). Pharma's Almanac. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2013). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. AAPS PharmSciTech, 14(3), 1126–1134. [Link]

  • Overcoming Challenges in Carboxylic Acid Drug Formulations. (2025). Patsnap Eureka. [Link]

  • Why salt formation of weak acid increases the drug solubility? (2023). ResearchGate. [Link]

  • Cosolvent – Knowledge and References. Taylor & Francis. [Link]

  • Mohammed, N. N. (2013). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston University Research Explorer. [Link]

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]

  • A review on solubility enhancement technique for pharmaceutical drugs. (2024). GSC Biological and Pharmaceutical Sciences. [Link]

  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025). Future Journal of Pharmaceutical Sciences. [Link]

  • Impact of Polymorphism and Particle Size on the Bioavailability of Active Pharmaceutical Ingredients. (2024). Hilaris. [Link]

  • A Review on Polymorphism Perpetuates Pharmaceuticals. (2016). Prime Scholars. [Link]

  • Method Development | Validation | Cosolvency | Cosolvent | Candesartan Cilexetil. Indian Journal of Pharmaceutical Sciences. [Link]

  • Corveleyn, S., & Remon, J. P. (2018). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. Journal of Pharmaceutical Sciences, 107(1), 59-70. [Link]

  • Polymorphism: The Phenomenon Affecting the Performance of Drugs. (2014). Symbiosis. [Link]

  • Brittain, H. G. (2007). Polymorphism—A Critical Consideration in Pharmaceutical Development, Manufacturing, and Stability. Pharmaceutical Technology. [Link]

  • Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. (2025). International Journal of Pharmaceutical Sciences. [Link]

  • Tactics to Improve Solubility. (2021). The Royal Society of Chemistry. [Link]

  • 4-Morpholinebutanoic acid. PubChem. [Link]

  • Improving the Solubility and Bioavailability of Progesterone Cocrystals with Selected Carboxylic Acids. (2024). MDPI. [Link]

  • Effect of pH on positive and negative charges of a zwitterion. (2017). Chemistry Stack Exchange. [Link]

  • How does pH affect solubility? (2025). askIITians. [Link]

  • Effect of pH on Solubility — Overview & Examples. Expii. [Link]

  • The Effects of pH on Solubility. (2019). Chemistry LibreTexts. [Link]

  • Specification of Zwitterionic or Non-Zwitterionic Structures of Amphoteric Compounds by Using Ionic Liquids. (2012). Semantic Scholar. [Link]

Sources

"modifying 4-(Morpholin-2-yl)butanoic acid for better bioavailability"

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #BIO-MORPH-442
Subject: Optimizing 4-(Morpholin-2-yl)butanoic acid for Oral Bioavailability
Status: Open | Priority: High

Welcome to the Technical Support Interface

User Context: You are working with 4-(Morpholin-2-yl)butanoic acid , a structural analog of GABA. Current Issue: The compound exhibits poor oral bioavailability despite good aqueous solubility. Diagnosis: The molecule exists as a zwitterion at physiological pH (Morpholine


, Carboxylic Acid 

). While this ensures solubility, the high desolvation energy required to move a charged zwitterion through the lipophilic enterocyte membrane is the primary permeability bottleneck.

This guide provides three technical modules to resolve this issue: Chemical Modification , Bioisosteric Replacement , and Assay Troubleshooting .

Module 1: Chemical Modification (Prodrug Strategies)

FAQ: Why isn't my ethyl ester prodrug working?

Q: I synthesized the ethyl ester of 4-(Morpholin-2-yl)butanoic acid to mask the carboxylic acid, but plasma exposure is still low. Why?

A: Simple alkyl esters (ethyl/methyl) often fail for two reasons:

  • Chemical Instability: The secondary amine in the morpholine ring (at the 2-position) can attack the ester carbonyl intramolecularly, forming a stable lactam (cyclic amide), rendering the drug inactive.

  • Enzymatic Resistance: Simple esters can be too sterically unhindered or, conversely, not recognized efficiently by carboxylesterases (CES1/CES2) in the specific steric context of the morpholine ring.

Troubleshooting Guide: Designing the "Double" Prodrug

To fix this, you must prevent lactamization and ensure rapid hydrolysis after absorption.

Step 1: Mask the Amine (Prevent Cyclization) You cannot leave the morpholine nitrogen free if you esterify the tail.

  • Action: Synthesize a Carbamate-Ester dual prodrug.

  • Chemistry: Acylate the morpholine nitrogen with a cleavable carbamate (e.g., (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl or DOM group).

Step 2: Use an Acyloxyalkyl Ester (The "Soft" Ester) Instead of a simple ethyl ester, use a POM (Pivaloyloxymethyl) or POC (Isopropyloxycarbonyloxymethyl) ester. These are hydrolyzed by ubiquitous esterases and are less prone to spontaneous lactamization when the amine is protected.

Visualization: Dual Prodrug Activation Pathway

ProdrugActivation Prodrug Dual Prodrug (N-Carbamate + COOH-POM) Blood Systemic Circulation Prodrug->Blood Transport Gut Intestinal Lumen Gut->Prodrug Absorption (Passive Diffusion) Inter1 Intermediate 1 (Ester Hydrolysis) Blood->Inter1 Esterase Cleavage Inter2 Intermediate 2 (Spontaneous Decarboxylation) Inter1->Inter2 Fast Active Active Drug 4-(Morpholin-2-yl)butanoic acid Inter2->Active Release of CO2 + Formaldehyde

Caption: Figure 1. Activation cascade for a POM-ester/Carbamate dual prodrug strategy. Note that cleavage relies on systemic esterases, not gut pH.

Module 2: Bioisosteric Replacement

FAQ: Can I change the structure permanently?

Q: Prodrugs are too complex for our current stage. What structural changes improve permeability without killing potency?

A: You must reduce the Topological Polar Surface Area (TPSA) while maintaining the acidic pharmacophore required for binding.

Comparative Data: Acid Bioisosteres

The following table compares the parent compound with recommended bioisosteres.

ModificationStructure ChangePredicted LogPPermeability RiskMetabolic Risk
Parent -COOH-1.2 (Low)High (Zwitterion trap)Glucuronidation
Tetrazole -CN4H-0.5Medium (Still ionizable)Low
Acyl Sulfonamide -CONHSO2R+0.8Low (Good balance)Medium (CYP2C9)
Oxetane 3-Oxetanyl+0.2Low (Best neutral mimic)Low
Recommendation: The Oxetane Switch

Replace the carboxylic acid with an Oxetane-3-carboxylic acid or simply an Oxetane ring if the acidity is not strictly required for binding (hydrogen bond acceptor only).

  • Why? Oxetanes are "lipophilic hydrogen bond acceptors." They reduce TPSA significantly compared to a carboxylate while mimicking the carbonyl's spatial arrangement.

Module 3: Experimental Validation (Assay Troubleshooting)

Protocol: pH-Dependent Caco-2 Permeability for Zwitterions

Standard Caco-2 assays run at pH 7.4/7.4 (Apical/Basolateral) often generate false negatives for zwitterions because the "pH partition hypothesis" is complex for dual-charged molecules.

Step-by-Step Protocol:

  • Preparation:

    • Grow Caco-2 cells to 21-day confluence on Transwell® filters.

    • Critical Step: Measure TEER (Transepithelial Electrical Resistance). Must be >300

      
      .
      
  • Buffer Setup (The Gradient):

    • Condition A (Standard): Apical pH 7.4 / Basolateral pH 7.4.

    • Condition B (Physiological Gradient): Apical pH 6.0 (MES buffer) / Basolateral pH 7.4 (HBSS).

    • Reasoning: At pH 6.0, the carboxylic acid (pKa ~4.8) is partially protonated (neutral), potentially increasing the fraction of the cationic species (Amine+, Acid-H) vs the zwitterion. This often drives passive transport for GABA analogs.

  • Dosing:

    • Concentration: 10

      
      .[1]
      
    • Add Lucifer Yellow as a paracellular marker. If Lucifer Yellow

      
      , reject the well (leaky monolayer).
      
  • Analysis:

    • Calculate

      
       (Apparent Permeability).[2]
      
    • Success Criteria: If

      
       in Condition B, the molecule has sufficient permeability for oral absorption.
      

Visualization: Troubleshooting Flowchart

Troubleshooting Start Start: Low Bioavailability CheckSol Is Solubility > 100 µg/mL? Start->CheckSol Formulation Fix Formulation (Micronization) CheckSol->Formulation No CheckPerm Caco-2 Papp > 1.0 x 10^-6? CheckSol->CheckPerm Yes MetabStab Check Microsomal Stability (t1/2) CheckPerm->MetabStab Yes ZwitterionIssue Zwitterion Trap Identified CheckPerm->ZwitterionIssue No Decision Can COOH be replaced? ZwitterionIssue->Decision Bioisostere Synthesize Tetrazole or Oxetane Analog Decision->Bioisostere Yes (SAR allows) Prodrug Synthesize POM/POC Double Prodrug Decision->Prodrug No (COOH essential)

Caption: Figure 2. Decision logic for troubleshooting low bioavailability in zwitterionic lead compounds.

References

  • Prodrug Strategies for Carboxylic Acids

    • Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery.

    • Context: Explains the mechanism of POM/POC esters and the necessity of masking both charges in zwitterions.
  • Bioisosteres in Medicinal Chemistry

    • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry.

    • Context: Validates the use of Tetrazoles and Oxetanes to improve lipophilicity while retaining polar interactions.
  • Caco-2 Assay Protocols

    • Hubatsch, I., et al. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols.

    • Context: The gold-standard protocol for setting up pH-gradient transport studies.
  • Morpholine Scaffold Properties

    • Lenci, E., et al. (2021).[3] Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience.

    • Context: Discusses the pKa and solubility benefits of the morpholine ring in CNS drugs.

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of 4-(Morpholin-2-yl)butanoic Acid: An Evaluation of Reproducibility and Practicality

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the synthesis of novel molecular scaffolds is a critical endeavor. 4-(Morpholin-2-yl)butanoic acid, a heterocyclic compound incorporating both a morpholine ring and a butanoic acid moiety, represents a structure with potential applications in medicinal chemistry. The reliable and reproducible synthesis of such molecules is paramount for further investigation and development. This guide provides an in-depth comparison of two plausible synthetic routes to 4-(Morpholin-2-yl)butanoic acid, designed to offer practical insights into their execution, potential challenges, and overall feasibility.

Introduction to Synthetic Strategy

Direct and established protocols for the synthesis of 4-(Morpholin-2-yl)butanoic acid are not readily found in the literature, suggesting its status as a novel or less-explored compound. Therefore, this guide proposes two distinct, multi-step synthetic pathways, designed based on well-established and reliable organic transformations. Both routes commence from the commercially available and versatile starting material, N-Boc-morpholine-2-carboxylic acid, and diverge in their strategy for the crucial carbon chain extension.

Our comparative analysis will focus on key parameters essential for practical laboratory application:

  • Number of Synthetic Steps: A direct indicator of the time and labor required.

  • Reagent Safety and Handling: Highlighting any hazardous materials and necessary precautions.

  • Estimated Overall Yield: Providing a projection of the efficiency of each route.

  • Scalability and Reproducibility: Assessing the suitability of each method for larger-scale synthesis and consistent results.

Retrosynthetic Analysis

A retrosynthetic approach to 4-(Morpholin-2-yl)butanoic acid suggests disconnecting the butanoic acid side chain from the morpholine ring. The most logical starting point is a C2-functionalized morpholine. N-Boc-morpholine-2-carboxylic acid is an ideal precursor, offering a handle for chain homologation while the Boc group protects the nitrogen, preventing unwanted side reactions.

Retrosynthesis Target 4-(Morpholin-2-yl)butanoic acid Intermediate1 N-Boc-4-(Morpholin-2-yl)butanoic acid Target->Intermediate1 Deprotection Intermediate2 N-Boc-morpholine-2-carboxylic acid Intermediate1->Intermediate2 Chain Extension (2 carbons)

Caption: Retrosynthetic approach for 4-(Morpholin-2-yl)butanoic acid.

Pathway A: The Arndt-Eistert Homologation Approach

This classical homologation reaction provides a method for extending a carboxylic acid by a single methylene group.[1][2] To achieve the desired four-carbon chain from morpholine-2-carboxylic acid, this process would need to be performed iteratively. This pathway is characterized by its well-documented mechanism, though it involves the use of the hazardous reagent, diazomethane.[2][3]

Caption: Synthetic workflow for Pathway A via Arndt-Eistert homologation.

Experimental Protocol for Pathway A

Step A-1: Synthesis of N-Boc-morpholine-2-carbonyl chloride

  • To a solution of N-Boc-morpholine-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.2 eq) dropwise at 0 °C under a nitrogen atmosphere.

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Stir the reaction mixture at room temperature for 2 hours.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride, which is used immediately in the next step.

Step A-2: First Arndt-Eistert Homologation

  • Caution: Diazomethane is toxic and explosive. This reaction must be performed in a well-ventilated fume hood with appropriate safety precautions.

  • Dissolve the crude N-Boc-morpholine-2-carbonyl chloride in anhydrous diethyl ether.

  • Add an ethereal solution of diazomethane (2.2 eq) dropwise at 0 °C.

  • Stir the mixture at 0 °C for 1 hour and then at room temperature overnight.

  • Carefully quench excess diazomethane with glacial acetic acid.

  • The resulting diazoketone can be isolated, but it is often carried forward directly.

  • To the solution of the diazoketone, add a suspension of silver oxide (0.1 eq) in water.

  • Heat the mixture to 50-60 °C with vigorous stirring until nitrogen evolution ceases.

  • Cool the reaction, filter through celite, and extract the aqueous layer with ethyl acetate.

  • Acidify the aqueous layer with 1M HCl and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield N-Boc-morpholine-2-acetic acid.

Step A-3 & A-4: Iterative Arndt-Eistert Homologations

  • Repeat the procedures of Step A-1 and A-2 twice more to obtain N-Boc-4-(morpholin-2-yl)butanoic acid.

Step A-5: Deprotection

  • Dissolve N-Boc-4-(morpholin-2-yl)butanoic acid in a solution of trifluoroacetic acid (TFA) in DCM (1:1).

  • Stir at room temperature for 1 hour.

  • Remove the solvent under reduced pressure.

  • Triturate the residue with diethyl ether to precipitate the product as a salt.

  • Purify by recrystallization or chromatography.

Pathway B: The Nitrile Hydrolysis Approach

This pathway avoids the use of diazomethane, opting for a more conventional chain extension strategy involving a nucleophilic substitution with cyanide followed by hydrolysis.[4][5] This route is generally considered safer and more amenable to scale-up.

Caption: Synthetic workflow for Pathway B via nitrile hydrolysis.

Experimental Protocol for Pathway B

Step B-1: Reduction of Carboxylic Acid

  • To a solution of N-Boc-morpholine-2-carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add borane-THF complex (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Cool the reaction to 0 °C and carefully quench with methanol.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield N-Boc-2-(hydroxymethyl)morpholine.

Step B-2: Halogenation

  • Dissolve N-Boc-2-(hydroxymethyl)morpholine (1.0 eq) in anhydrous DCM at 0 °C.

  • Add phosphorus tribromide (0.5 eq) dropwise.

  • Stir at 0 °C for 1 hour and then at room temperature for 2 hours.

  • Pour the reaction mixture onto ice and extract with DCM.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry over anhydrous sodium sulfate, filter, and concentrate to give N-Boc-2-(bromomethyl)morpholine.

Step B-3: Cyanation

  • Dissolve N-Boc-2-(bromomethyl)morpholine (1.0 eq) in dimethyl sulfoxide (DMSO).

  • Add sodium cyanide (1.2 eq) and stir the mixture at 60 °C for 6 hours.

  • Cool the reaction, pour into water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify by column chromatography to obtain N-Boc-morpholine-2-acetonitrile.

Step B-4: Hydrolysis

  • To a solution of N-Boc-morpholine-2-acetonitrile (1.0 eq) in ethanol, add a 6M aqueous solution of sodium hydroxide (5.0 eq).

  • Reflux the mixture for 12 hours.

  • Cool the reaction and remove the ethanol under reduced pressure.

  • Acidify the aqueous residue to pH 2-3 with concentrated HCl at 0 °C.

  • Extract with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield N-Boc-morpholine-2-acetic acid.

Step B-5 & B-6: Iterative Chain Extension

  • Repeat steps B-1 through B-4 twice more to obtain N-Boc-4-(morpholin-2-yl)butanoic acid.

Step B-7: Deprotection

  • Follow the deprotection procedure as described in Step A-5.

Comparative Analysis

ParameterPathway A: Arndt-Eistert HomologationPathway B: Nitrile Hydrolysis
Number of Steps 1013
Key Reagents Diazomethane, Silver OxideBorane, Phosphorus Tribromide, Sodium Cyanide
Reagent Safety High Hazard: Diazomethane is highly toxic and explosive.[2]Moderate Hazard: Borane is flammable. PBr3 is corrosive. NaCN is highly toxic.
Estimated Yields Generally good per step (50-80%), but cumulative yield over many steps will be lower.[3]Variable, with reductions and hydrolyses typically high-yielding, while halogenation and cyanation can be lower.
Reproducibility Can be variable due to the sensitivity of the Wolff rearrangement.Generally more reproducible due to the use of standard, well-controlled reactions.
Scalability Poor, due to the hazards of handling large quantities of diazomethane.Good, as the reactions are more amenable to standard industrial processes.

Conclusion and Recommendations

Both proposed pathways offer viable, albeit lengthy, routes to the target molecule, 4-(Morpholin-2-yl)butanoic acid. The choice between them hinges on the specific priorities and capabilities of the research environment.

Pathway A (Arndt-Eistert Homologation) is a more direct C1 homologation method. However, the significant safety concerns associated with the use of diazomethane make it less suitable for routine or large-scale synthesis.[2] Its reproducibility can also be a concern. This route might be considered for small-scale exploratory work where the necessary expertise and safety infrastructure are in place.

Pathway B (Nitrile Hydrolysis) , while involving more steps, is the recommended route for most applications. It relies on more conventional and better-understood transformations. The reagents, while still requiring careful handling, are generally considered less hazardous than diazomethane. This pathway offers superior potential for reproducibility and scalability, making it a more practical choice for producing quantities of 4-(Morpholin-2-yl)butanoic acid for further biological evaluation. The iterative nature of this pathway also allows for the synthesis of analogs with different chain lengths.

Ultimately, the development of a robust and reproducible synthesis is a cornerstone of chemical research. By carefully considering the factors outlined in this guide, researchers can make an informed decision on the most appropriate method to synthesize 4-(Morpholin-2-yl)butanoic acid for their specific needs.

References

[6] Beilstein Journals. (2015, April 22). Metal-free one-pot synthesis of 2-substituted and 2,3-disubstituted morpholines from aziridines. [7] Organic Chemistry Portal. Morpholine synthesis. [8] Chemical Science (RSC Publishing). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. [9] Journal of the American Chemical Society. (2025, April 17). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. [10] PubMed. Medicinal chemistry of 2,2,4-substituted morpholines. [11] PMC - NIH. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. [12] ResearchGate. (PDF) Morpholines. Synthesis and Biological Activity. [13] ChemRxiv. Green Synthesis of Morpholines via Selective Monoalkylation of Amines. [14] PubMed. (2020, August 3). Synthesis of N-substituted morpholine nucleoside derivatives. [15] Google Patents. CN102020616B - Method for preparing 2-(3-oxo-morpholine) acetonitrile. [1] Organic Chemistry Portal. Arndt-Eistert Synthesis. [16] Organic Syntheses Procedure. n-nitromorpholine. [17] ResearchGate. (2025, August 10). (PDF) Phase-Transfer catalyzed alkylation of morpholine with 1,2-dichloroethane. ResearchGate. Alkylation of morpholine in the presence of an equivalent of a) ammonium formate and b) sodium formate. [18] ChemicalBook. 4-Morpholinobutyronitrile synthesis. [19] ChemRxiv. Green Synthesis of Morpholines via Selective Monoalkylation of Amines. [20] R Discovery. (1980, January 1). The Synthesis of Some 2-Substituted Morpholines. [2] Wikipedia. Arndt–Eistert reaction. [21] PMC. (2012, May 22). A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. [3] YouTube. (2019, November 17). Arndt-Eistert Homologation. [22] PMC. (2023, April 26). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. Sigma-Aldrich. Reductive amination with 2-picoline-borane complex. [23] Google Patents. US3151112A - Process for the preparation of morpholines. [24] Chem-Station Int. Ed. (2014, August 18). Arndt-Eistert Synthesis. [25] Prezi. Arndt-Eistert Homologation by Ashleigh Mulhall. [4] PrepChem.com. Synthesis of 4-dimethylamino-2-phenylbutanenitrile. [26] Sigma-Aldrich. N-Boc-morpholine-2-carboxylic acid | 189321-66-2. [27] synthesis and antimicrobial acivity of 4 – thiomorpholine - 4ylbenzohydrazide derivative. [28] PubChem. Morpholine-2-carboxylic acid | C5H9NO3 | CID 21899747. Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. [5] Organic Synthesis. Hydrolysis of Nitriles. [29] BLD Pharm. 884512-77-0|(R)-4-(tert-Butoxycarbonyl)morpholine-2-carboxylic acid. [30] Morpholine-2-carboxylic acid. [31] SciSpace. New Strategy for the Synthesis of Morpholine Cores: Synthesis from N-Propargylamines. [32] AChemBlock. (R)-morpholine-2-carboxylic acid 96% | CAS: 1212396-52-5. [33] Chemenu. Morpholines. [34] Synthesis and SAR of morpholine and its derivatives: A review update. [35] MDPI. (2023, July 5). A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions. [36] PMC - NIH. 4-(Morpholin-4-yl)-3-(trifluoromethyl)benzonitrile. [37] Google Patents. CN113072460B - A kind of method for oxidative ring-opening of morpholine derivative and product thereof. [38] ResearchGate. (2025, August 6). Hydrolysis of Nitriles Using an Immobilized Nitrilase: Applications to the Synthesis of Methionine Hydroxy Analogue Derivatives | Request PDF. [39] Matrix Fine Chemicals. 4-(MORPHOLIN-4-YL)BUTANENITRILE | CAS 1427311. [40] Master Organic Chemistry. Hydrolysis of nitriles with aqueous acid to give carboxylic acids. [41] Vaia. How could you convert butanenitrile into the following compounds? Write each step showing the reagents needed. (a) 1 -Butanol (b) Butylamine (c) 2 -Methyl-3-hexanone.

Sources

Safety Operating Guide

Personal protective equipment for handling 4-(Morpholin-2-yl)butanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an operational safety framework for handling 4-(Morpholin-2-yl)butanoic acid .

Note on Chemical Structure & Hazard Identification: While the N-substituted isomer (4-(Morpholin-4-yl)butanoic acid, CAS 5807-09-0) is a common reagent often classified as Acute Toxic (Oral) Category 3 (H301) , the C-substituted isomer you specified (Morpholin-2-yl ) is a specialized medicinal chemistry building block. Due to the structural similarity and the "Precautionary Principle" of research safety, this guide treats the compound as a High-Potency Active Pharmaceutical Ingredient (HPAPI) intermediate. You must assume it carries the toxicity profile of its parent morpholine pharmacophore until specific toxicology data proves otherwise.

PART 1: EXECUTIVE SAFETY SUMMARY

Immediate Action Required: Treat as Toxic by Ingestion and Irritating to Mucous Membranes .

ParameterCritical Status
Primary Hazard Acute Toxicity (Oral) ; Potential Respiratory Sensitizer/Irritant.[1]
Physical State White to off-white powder (High dust potential).
Containment Level 2 (GLP Standard): Handle exclusively in a certified Chemical Fume Hood.
Min. PPE Double Nitrile Gloves, Chemical Goggles, Lab Coat, Closed-toe Shoes.
Spill Response Do NOT dry sweep. Dampen with inert solvent or use HEPA vacuum.

PART 2: HAZARD ANALYSIS & PPE SELECTION

As a Senior Application Scientist, I prioritize the "Why" behind the safety gear. We do not select PPE based on convenience; we select it based on molecular interaction .

1. The Chemical Threat Profile
  • The Morpholine Ring: Morpholine derivatives are secondary amines. They are often moderately basic and can cause severe irritation to the eyes and respiratory tract. Metabolic cleavage can theoretically yield nitrosamines (carcinogens) in the presence of nitrosating agents.

  • The Carboxylic Acid Tail: Adds acidity (pKa ~4-5) and polarity. This increases water solubility but also skin permeation rates for the zwitterionic form.

  • The "2-yl" Carbon Linkage: Unlike the stable N-alkylated analogs, C-substituted morpholines can be more metabolically active.

2. PPE Matrix: The Defense System
Protection ZoneRecommended GearTechnical Rationale
Hand Protection (Primary) Double Nitrile Gloves (0.11 mm min. thickness)Causality: Morpholine rings can permeate thin latex. Nitrile offers superior resistance to organic bases and acids. Protocol: Change outer glove every 30 mins or immediately upon splash.
Hand Protection (High Risk) Silver Shield / Laminate (Under Nitrile)Use Case: For handling concentrated stock solutions (>1M) or prolonged immersion tasks. Laminates prevent permeation of the organic amine moiety.
Eye & Face Chemical Splash Goggles (ANSI Z87.1+)Causality: Safety glasses are insufficient for powders. The "dust cloud" effect during weighing can bypass side shields. Goggles seal the ocular cavity.
Respiratory Fume Hood (Face velocity: 100 fpm)Primary Defense: Engineering controls are superior to respirators. Backup: If hood is unavailable (emergency only), use a P100/OV (Organic Vapor) respirator.
Body High-Collar Lab Coat (Cotton/Poly blend)Synthetic fibers can melt if a fire occurs; cotton blends are preferred. Button to the neck to protect the suprasternal notch.

PART 3: OPERATIONAL PROTOCOLS

These workflows are designed to be self-validating—meaning the step itself forces a safety check.

Protocol A: Weighing & Transfer (The "Red Zone")

The highest risk of exposure occurs when the solid is manipulated, generating invisible aerosols.

  • Preparation:

    • Place an anti-static mat or wipe inside the fume hood to neutralize static charge (morpholine zwitterions can be "fly-away" powders).

    • Pre-weigh the receiving vessel (flask) before adding the solid to minimize open transfer time.

  • The "Tunnel" Technique:

    • Do not pour from the stock bottle. Use a long-handled spatula to transfer solid deep into the receiving vessel.

    • Self-Validation: If you see dust settling on the balance pan, your transfer technique is too aggressive.

  • Decontamination:

    • Immediately wipe the spatula with a Kimwipe soaked in dilute acetic acid (to neutralize the amine) or ethanol, then dispose of the wipe as solid hazardous waste.

Protocol B: Solubilization
  • Solvent Choice: Water, Methanol, or DMSO.

  • Exotherm Check: The acid-base nature means adding this to a strong base (like NaOH) will generate heat. Add the solid slowly to the solution, not the reverse.

PART 4: EMERGENCY RESPONSE & DISPOSAL

Spill Response Logic

Scenario: You drop a 5g bottle of powder on the floor.

  • Evacuate & Ventilate: Clear the immediate 10ft radius.

  • PPE Upgrade: Don a P100 respirator if outside the hood.

  • Containment:

    • Do NOT use a broom. This aerosolizes the toxin (H301).

    • Method: Cover the spill with paper towels dampened with water (if water-soluble) or PEG-400. This turns the dust into a sludge.

  • Cleanup: Scoop the sludge into a wide-mouth jar. Label "Hazardous Waste: Toxic Organic Solid."

Waste Disposal Streams
Waste TypeClassificationDisposal Path
Solid Waste T-Listed (Potential) / ToxicIncineration stream. Do not landfill.[2]
Aqueous Waste Basic/Acidic OrganicAdjust pH to 6-8 if required by local EHS, then Organic Aqueous Waste stream.
Sharps/Glass ContaminatedChemically contaminated sharps bin.

PART 5: VISUALIZATION (Risk Assessment Workflow)

The following logic gate helps you determine the necessary safety level before starting work.

SafetyProtocol Start START: Handling 4-(Morpholin-2-yl)butanoic acid StateCheck Is the substance Solid (Powder) or Liquid? Start->StateCheck Solid SOLID / POWDER StateCheck->Solid Liquid LIQUID / SOLUTION StateCheck->Liquid HoodCheck Is a Certified Fume Hood Available? Solid->HoodCheck StopWork STOP WORK Acquire P100 Respirator or Restore Hood HoodCheck->StopWork NO ProceedSolid PROCEED: 1. Anti-static measures 2. Goggles (Not glasses) 3. Double Nitrile HoodCheck->ProceedSolid YES ConcCheck Concentration > 1M or Heating required? Liquid->ConcCheck HighRiskLiquid PROCEED (High Risk): Use Silver Shield Laminate Gloves under Nitrile ConcCheck->HighRiskLiquid YES StdRiskLiquid PROCEED (Std Risk): Standard Nitrile Gloves Splash Goggles ConcCheck->StdRiskLiquid NO

Caption: Operational Logic Gate for PPE Selection based on physical state and concentration risks.

References

  • Sigma-Aldrich. Safety Data Sheet: 4-Morpholinebutanoic acid (CAS 5807-09-0).[3] Retrieved from

  • PubChem. Compound Summary: 4-Morpholinebutanoic acid.[3][4] National Library of Medicine. Retrieved from

  • BroadPharm. Safety Data Sheet: Morpholine Derivatives. Retrieved from

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.